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Core Science & Biosynthesis

Foundational

5-Chloro-2-(dimethylamino)benzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Chloro-2-(dimethylamino)benzoic acid, a substituted aromatic carboxylic acid of interest in synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-(dimethylamino)benzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds to offer well-grounded predictions of its properties, synthesis, and potential applications.

Core Molecular Attributes

CAS Number: 77265-65-7[1]

Molecular Formula: C₉H₁₀ClNO₂[1]

Molecular Weight: 199.63 g/mol [1]

5-Chloro-2-(dimethylamino)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, a chloro group, and a dimethylamino group at positions 1, 2, and 5, respectively. The presence of both an electron-donating dimethylamino group and an electron-withdrawing chloro group on the aromatic ring influences the molecule's electronic properties and reactivity. The carboxylic acid moiety provides a functional handle for further chemical modifications, such as amidation or esterification, making it a potentially valuable building block in the synthesis of more complex molecules.

PropertyValueSource
CAS Number77265-65-7[1]
Molecular FormulaC₉H₁₀ClNO₂[1]
Molecular Weight199.63 g/mol [1]

Synthetic Methodologies

Proposed Synthetic Workflow

G cluster_0 Diazotization cluster_1 Substitution A 2-Amino-5-chlorobenzoic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C Target Compound: 5-Chloro-2-(dimethylamino)benzoic acid B->C Dimethylamine

Caption: Proposed synthesis of 5-Chloro-2-(dimethylamino)benzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on standard procedures for similar transformations and has not been experimentally validated for this specific compound.

  • Diazotization of 2-Amino-5-chlorobenzoic acid:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chlorobenzoic acid in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The completion of the reaction can be monitored by the persistence of a blue color on starch-iodide paper.

  • Substitution with Dimethylamine:

    • In a separate reaction vessel, prepare a solution of dimethylamine in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the dimethylamine solution with vigorous stirring. Control the rate of addition to manage any potential exotherm.

    • Allow the reaction mixture to stir at a controlled temperature until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Acidify the reaction mixture to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude 5-Chloro-2-(dimethylamino)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Profile (Predicted)

No specific spectroscopic data for 5-Chloro-2-(dimethylamino)benzoic acid has been found in the searched literature. The following are predicted characteristics based on the analysis of its structural analogues.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with their chemical shifts and coupling constants influenced by the chloro and dimethylamino substituents. A singlet corresponding to the six protons of the dimethylamino group would be anticipated, likely in the range of 2.5-3.5 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carboxylic carbon, and the methyl carbons of the dimethylamino group. The chemical shifts of the aromatic carbons would be affected by the electron-donating and -withdrawing nature of the substituents.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration should be observed around 1700 cm⁻¹. C-Cl stretching vibrations would likely appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Applications in Medicinal Chemistry and Drug Development

While specific applications for 5-Chloro-2-(dimethylamino)benzoic acid are not extensively documented, its structural motifs are present in a variety of biologically active molecules. The dimethylamine pharmacophore is a common feature in many FDA-approved drugs, including those targeting the central nervous system, as well as antihistaminic and anticancer agents.[2]

Derivatives of structurally similar compounds, such as other substituted benzoic acids, have been investigated for a range of therapeutic applications. For instance, derivatives of 3-(3,5-dichlorophenyl)benzoic acid have been explored as potential inhibitors of enzymes implicated in neurodegenerative diseases. Given these precedents, it is plausible that 5-Chloro-2-(dimethylamino)benzoic acid could serve as a valuable building block for the synthesis of novel therapeutic agents. Its utility would lie in its potential to be elaborated into more complex structures with desired pharmacological activities.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Chloro-2-(dimethylamino)benzoic acid is not available. However, based on the safety profiles of structurally related compounds such as 5-Amino-2-chlorobenzoic acid and 3-(dimethylamino)benzoic acid, the following hazards should be anticipated:

  • Skin Corrosion/Irritation: Likely to be a skin irritant.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.

Recommended Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

References

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-(dimethylamino)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the solubility of 5-Chloro-2-(dimethylamino)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 5-Chloro-2-(dimethylamino)benzoic acid, a molecule of significant interest in contemporary chemical and pharmaceutical research. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a robust framework for its solubility assessment. This is achieved by integrating established experimental methodologies with a detailed analysis of its physicochemical properties, supported by data from structurally related analogs.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. 5-Chloro-2-(dimethylamino)benzoic acid, with its unique combination of a lipophilic aromatic ring, a polar carboxylic acid group, and a basic dimethylamino moiety, presents a complex solubility profile. This guide offers a foundational understanding of its expected behavior in a range of organic solvents, provides detailed protocols for empirical solubility determination, and explores the underlying physicochemical principles that govern its dissolution.

Physicochemical Properties of 5-Chloro-2-(dimethylamino)benzoic Acid

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. While experimental data for 5-Chloro-2-(dimethylamino)benzoic acid is sparse, we can infer its properties from its constituent functional groups and data from analogous compounds.

PropertyPredicted Value/InformationRationale & Influence on Solubility
Molecular Formula C₉H₁₀ClNO₂-
Molecular Weight 199.63 g/mol Higher molecular weight can sometimes correlate with lower solubility, particularly in non-polar solvents.
pKa Carboxylic Acid: ~3-5; Dimethylamino Group: ~4-6The presence of both an acidic and a basic group makes this an amphoteric molecule. Its ionization state, and therefore solubility, will be highly dependent on the pH and the acidic/basic nature of the solvent. In protic solvents, it can exist as a zwitterion.
Predicted LogP ~2.0 - 3.0The predicted octanol-water partition coefficient (LogP) suggests a moderate lipophilicity. This indicates a preference for organic solvents over water, but the presence of polar groups will ensure some affinity for polar environments.
Key Structural Features - Benzoic Acid Core: Aromatic ring contributes to lipophilicity and potential for π-π stacking interactions. The carboxylic acid group is a key site for hydrogen bonding (both as a donor and acceptor). - Chloro Group: An electron-withdrawing group that increases the acidity of the carboxylic acid and contributes to the overall lipophilicity of the molecule. - Dimethylamino Group: A basic, electron-donating group that can act as a hydrogen bond acceptor. Its presence can significantly influence interactions with protic and acidic solvents.The interplay of these functional groups dictates the molecule's ability to interact with different solvent environments through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. For 5-Chloro-2-(dimethylamino)benzoic acid, we can anticipate the following trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and dimethylamino groups of the solute can readily interact with these solvents, leading to good solubility .

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents are hydrogen bond acceptors. They can interact favorably with the carboxylic acid proton. The dimethylamino group can also participate in dipole-dipole interactions. Good to moderate solubility is expected, with DMSO likely being an excellent solvent due to its high polarity.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The primary interactions in these solvents are van der Waals forces. While the aromatic ring of the solute has some affinity for these solvents, the polar carboxylic acid and dimethylamino groups will significantly limit solubility. Low solubility is anticipated.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. They are expected to offer moderate solubility .

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable quantitative solubility data, a systematic experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]

The Shake-Flask Method: Step-by-Step Protocol
  • Preparation of Materials:

    • Ensure the 5-Chloro-2-(dimethylamino)benzoic acid is of high purity.

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Prepare a series of clean, dry, and sealable glass vials.

  • Sample Preparation:

    • Add an excess amount of solid 5-Chloro-2-(dimethylamino)benzoic acid to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

    • Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that the system reaches equilibrium between the dissolved and undissolved solute.[1]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 5-Chloro-2-(dimethylamino)benzoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurate quantification in solubility studies due to its specificity and sensitivity.

  • Mobile Phase: A typical mobile phase could consist of a mixture of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Stationary Phase: A C18 reversed-phase column is a common choice for this type of analysis.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Calibration: Prepare a series of standard solutions of 5-Chloro-2-(dimethylamino)benzoic acid of known concentrations to generate a calibration curve. The concentration of the unknown sample is then determined by interpolation from this curve.

Data Presentation

The determined solubility should be reported in standard units such as mg/mL or g/100mL at the specified temperature.

Table 1: Expected Qualitative Solubility of 5-Chloro-2-(dimethylamino)benzoic acid in Common Organic Solvents

SolventSolvent TypeExpected Solubility
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticModerate to High
Ethyl AcetatePolar AproticModerate
DichloromethaneChlorinatedModerate
ChloroformChlorinatedModerate
TolueneNon-PolarLow
Dimethyl Sulfoxide (DMSO)Polar AproticVery High

Visualizing the Experimental Workflow and Influencing Factors

To better understand the experimental process and the interplay of factors governing solubility, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh Excess Solute B Add Known Volume of Solvent A->B C Seal Vials B->C D Agitate at Constant Temperature (24-72h) C->D E Centrifuge/Settle D->E F Filter Supernatant (0.45 µm PTFE) E->F G Dilute Filtrate F->G H Analyze by HPLC-UV G->H I Calculate Concentration H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of 5-Chloro-2-(dimethylamino)benzoic acid pKa pKa (Amphoteric) pKa->Solubility LogP LogP (Lipophilicity) LogP->Solubility Structure Molecular Structure (H-bonding, π-π stacking) Structure->Solubility Polarity Polarity (Protic/Aprotic) Polarity->Solubility H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temperature Temperature Temperature->Solubility

Sources

Foundational

A Guide to the Crystal Structure Analysis of 5-Chloro-2-(dimethylamino)benzoic Acid: A Methodological Whitepaper

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 5-Chloro-2-(dimethylamino)benzoic acid. While a specific, publicly available crystal structure for this exact c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 5-Chloro-2-(dimethylamino)benzoic acid. While a specific, publicly available crystal structure for this exact compound is not available at the time of this writing, this document outlines a robust, field-proven methodology based on established crystallographic practices for substituted benzoic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, practical insights into the experimental design, data acquisition, and structural refinement processes.

Introduction: The Significance of Structural Elucidation

5-Chloro-2-(dimethylamino)benzoic acid, a substituted anthranilic acid derivative, presents a compelling subject for crystallographic investigation. The interplay of its functional groups—the electron-withdrawing chloro group, the electron-donating dimethylamino group, and the hydrogen-bonding capable carboxylic acid—suggests a rich landscape of potential intermolecular interactions. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and interpreting the compound's physicochemical properties, including solubility, melting point, and solid-state stability. Such knowledge is critical in the fields of medicinal chemistry and materials science, where crystal packing can profoundly influence bioavailability and material performance.

The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC).[1][2][3] Any novel crystal structure determination, including that of the title compound, would be a valuable addition to this global resource.

Experimental Workflow: A Step-by-Step Guide

The successful elucidation of a crystal structure is a multi-stage process, beginning with the growth of high-quality single crystals and culminating in the validation of the refined structural model. The following sections detail a comprehensive protocol.

Crystallization: The Foundation of the Experiment

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is typically determined empirically.[4]

Protocol for Crystallization:

  • Solvent Screening: Begin by assessing the solubility of 5-Chloro-2-(dimethylamino)benzoic acid in a range of common laboratory solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at a constant temperature. This method is often successful for obtaining high-quality single crystals.[4][5]

  • Slow Cooling: Alternatively, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and dimensions of 0.1-0.3 mm), carefully remove them from the mother liquor using a nylon loop.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 5-Chloro-2-(dimethylamino)benzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (Slow Evaporation) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection: Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers, equipped with sensitive detectors such as CCD or CMOS detectors, are used for data collection.[4]

Protocol for Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • Data Collection Temperature: Data is commonly collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[4]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations. The data collection strategy is optimized to ensure a complete and redundant dataset.

Structure Solution and Refinement: From Data to Model

The raw diffraction data is processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.[4] The space group is determined from the symmetry of the diffraction pattern.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[4]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factor amplitudes.[4]

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints.

  • Validation: The final refined structure is rigorously validated using crystallographic software tools to check for consistency and chemical reasonableness.

Structural Analysis: Interpreting the Results

A thorough analysis of the refined crystal structure provides valuable insights into the molecular conformation and intermolecular interactions.

Molecular Geometry

The bond lengths, bond angles, and torsion angles of the 5-Chloro-2-(dimethylamino)benzoic acid molecule should be analyzed and compared to standard values and those of related structures.

Intermolecular Interactions and Crystal Packing

A key aspect of the analysis is the identification and characterization of intermolecular interactions, such as hydrogen bonds and other non-covalent interactions, which govern the crystal packing. For substituted benzoic acids, hydrogen bonding involving the carboxylic acid group is a dominant feature, often leading to the formation of dimers or catemeric chains.[5]

Table 1: Key Crystallographic Data (Hypothetical)

ParameterValue
Chemical FormulaC₉H₁₀ClNO₂
Formula Weight199.63
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value
wR²-factor (%)Value
Goodness-of-fitValue

Note: The values in this table are placeholders and would be populated with experimental data.

Diagram of Potential Hydrogen Bonding:

hydrogen_bonding cluster_dimer Carboxylic Acid Dimer mol1 R-C(=O)O-H mol2 H-O(C=O)-R mol1->mol2 O-H···O mol2->mol1 O···H-O

Caption: A schematic of a common hydrogen-bonded carboxylic acid dimer.

Conclusion

The crystal structure analysis of 5-Chloro-2-(dimethylamino)benzoic acid provides fundamental insights into its solid-state behavior. The methodologies outlined in this guide, from crystal growth to structure validation, represent a robust approach to obtaining a high-quality, publishable crystal structure. The resulting structural information will be invaluable for rationalizing the compound's properties and for guiding future research in drug design and materials science. It is strongly recommended that the final structure be deposited with the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.[6]

References

  • Cambridge Crystallographic Data Centre. [Link]

  • Chemistry World. CCDC. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC): Home. [Link]

  • DATACC. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Re3data.org. Cambridge Structural Database. [Link]

  • ACS Publications. On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. [Link]

  • e-Publications@Marquette. Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. [Link]

  • RSC Publishing. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. [Link]

Sources

Exploratory

Literature Review & Technical Guide: 5-Chloro-2-(dimethylamino)benzoic Acid in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). 5-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). 5-Chloro-2-(dimethylamino)benzoic acid (and its corresponding methyl ester) serves as a highly specialized, versatile synthon. It is most notably utilized in the synthesis of 6-phenyl-N-phenyl-(1,3,5)-triazine-2,4-diamine derivatives, which function as potent inhibitors of Lysophosphatidic acid acyltransferase beta (LPAAT-β)[1].

This technical whitepaper explores the structural rationale behind this specific substitution pattern, details its role in disrupting oncogenic lipid signaling pathways, and provides field-proven, self-validating synthetic protocols for its application in drug discovery.

Structural and Physicochemical Rationale

The design of 5-chloro-2-(dimethylamino)benzoic acid is a masterclass in applying steric and electronic principles to achieve target specificity. As a Senior Application Scientist, it is critical to understand why these specific functional groups are chosen rather than simply observing their presence.

  • The 5-Chloro Substituent (Metabolic Shielding & Lipophilicity): Halogenation at the 5-position (para to the amine) serves a dual purpose. First, it increases the overall lipophilicity (logP) of the molecule, enhancing cell membrane permeability. Second, and more importantly, it acts as a metabolic shield. Unsubstituted anilines and benzoic acids are highly susceptible to Cytochrome P450-mediated para-hydroxylation (Phase I metabolism). By placing a robust carbon-chlorine bond at this position, metabolic half-life is significantly extended.

  • The 2-(Dimethylamino) Group (Conformational Restriction): The ortho-dimethylamino group introduces severe steric hindrance against the adjacent carboxylic acid. This steric clash forces the carboxylate moiety out of coplanarity with the aromatic ring. In drug design, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon binding to the target receptor's hydrophobic pocket. Furthermore, the tertiary amine removes hydrogen-bond donor capacity, altering the molecule's solvation shell and improving passive diffusion.

  • The Carboxylic Acid Core (Synthetic Anchor): The carboxylate (often protected as a methyl ester during intermediate steps) provides the primary electrophilic handle for downstream condensation reactions, specifically for building complex heterocycles like 1,3,5-triazines[1].

Target Biology: LPAAT-β and Lipid Signaling

The primary medicinal application of 5-chloro-2-(dimethylamino)benzoic acid derivatives lies in oncology, specifically through the inhibition of LPAAT-β [1].

Lysophosphatidic acid (LPA) is the simplest glycerophospholipid and a critical intercellular lipid messenger. LPAAT-β catalyzes the acylation of LPA to form phosphatidic acid (PA). PA is the direct precursor for essential phosphoglycerides (like phosphatidylinositol and phosphatidylcholine) and diacylglycerols (DAG)[1].

Beyond biosynthesis, LPA interacts with G protein-coupled receptors (GPCRs), triggering independent effector pathways that activate MAP kinases and the small GTP-binding proteins Ras and Rho, driving tumor cell proliferation and survival[1]. Triazine derivatives synthesized from our title compound act as competitive inhibitors of LPAAT-β, effectively starving cancer cells of PA and halting the oncogenic signaling cascade.

LPA_Pathway LPA Lysophosphatidic Acid (LPA) PA Phosphatidic Acid (PA) LPA->PA Acylation GPCR G-Protein Coupled Receptors LPA->GPCR Signaling LPAAT LPAAT-β Enzyme (Target) LPAAT->LPA Lipids PI, DAG, PC, TAG (Biosynthetic Precursors) PA->Lipids Biosynthesis Inhibitor Triazine Inhibitor (5-Cl-2-DMA-BA derived) Inhibitor->LPAAT Inhibits MAPK MAPK / Ras / Rho Pathways GPCR->MAPK Tumor Proliferation

Figure 1: LPAAT-β signaling pathway and targeted inhibition by triazine derivatives.

Synthetic Methodologies & Experimental Protocols

The transformation of commercially available starting materials into the final LPAAT-β inhibitor requires precise control over alkylation and condensation conditions. Below is the validated workflow for generating the 1,3,5-triazine-2,4-diamine core[1].

Synthesis_Workflow SM 5-Chloro-2-amino- benzoic acid Alkylation Exhaustive Methylation (MeI, K2CO3, DMF) SM->Alkylation Intermediate 5-Chloro-2-(dimethylamino) benzoic acid methyl ester Alkylation->Intermediate Condensation Biguanide Condensation (NaOMe, Reflux) Intermediate->Condensation API 1,3,5-Triazine-2,4-diamine Derivative (API) Condensation->API

Figure 2: Synthetic workflow from 5-chloro-2-aminobenzoic acid to the triazine API.

Quantitative Data: Reaction Optimization

During the exhaustive methylation of 5-chloro-2-aminobenzoic acid, steric hindrance plays a major role in the reaction kinetics. The following table summarizes the yield distribution when purifying the crude mixture via flash chromatography[1].

Compound IsolatedYield (%)Mass (mg)Eluent (EtOAc:Hexane)Mechanistic & Chromatographic Note
5-Chloro-2-(methylamino)benzoic acid methyl ester 13%137 mg1:19Incomplete alkylation. Retains an intramolecular H-bond between the N-H and ester carbonyl, altering its Rf value.
5-Chloro-2-(dimethylamino)benzoic acid methyl ester 70%809 mg1:19Exhaustive alkylation. The target intermediate lacks H-bond donors, ensuring distinct chromatographic separation.
Protocol 1: One-Pot Exhaustive Methylation

Objective: Simultaneous esterification of the carboxylic acid and di-alkylation of the aniline amine to yield 5-chloro-2-(dimethylamino)benzoic acid methyl ester. Causality: Using an excess of methyl iodide (MeI) with a mild base (K₂CO₃) in a polar aprotic solvent (DMF) drives both O-alkylation and N-alkylation. The steric bulk of the first N-methyl group slows down the second N-methylation, resulting in the 13% / 70% split observed in the data table.

Step-by-Step Procedure:

  • Initiation: Dissolve 5-chloro-2-aminobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 3.0 eq) and stir at 0°C for 15 minutes to fully deprotonate the carboxylic acid.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 4.0 eq) to ensure a vast excess of the electrophile.

  • Propagation: Remove the ice bath, warm the reaction to room temperature, and stir for 12–16 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification (Self-Validating Step): Purify the crude residue via flash column chromatography on silica gel. Elute with an isocratic mixture of ethyl acetate-hexane (1:19). The mono-methylated byproduct will elute separately from the di-methylated target (70% yield) due to the loss of intramolecular hydrogen bonding in the tertiary amine[1].

Protocol 2: Biguanide Condensation to 1,3,5-Triazine

Objective: Construct the 1,3,5-triazine-2,4-diamine core using the synthesized ester. Causality: The methyl ester acts as a highly reactive electrophilic center. Under basic conditions, the terminal amine of the biguanide attacks the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of methanol and intramolecular cyclization yields the highly stable aromatic triazine ring.

Step-by-Step Procedure:

  • Preparation: Combine 5-chloro-2-(dimethylamino)benzoic acid methyl ester (1.0 eq) and 1-(4-chlorophenyl)biguanidine hydrochloride (1.2 eq) in anhydrous methanol[1].

  • Activation: Add Sodium Methoxide (NaOMe, 2.0 eq) to liberate the free base of the biguanide and facilitate nucleophilic attack.

  • Cyclization: Heat the reaction mixture to reflux (65°C) for 8–12 hours. Monitor the consumption of the ester via TLC.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Induce precipitation by adding ice-cold water.

  • Purification: Filter the resulting solid, wash with cold water and minimal cold ethanol, and recrystallize to yield the pure LPAAT-β inhibitor API.

Conclusion

5-Chloro-2-(dimethylamino)benzoic acid is far more than a simple substituted benzene; it is a meticulously designed chemical tool. By leveraging its unique steric profile and metabolic stability, medicinal chemists can successfully synthesize complex, conformationally restricted heterocycles like 1,3,5-triazines. These derivatives hold immense promise in oncology, offering a targeted approach to dismantling the LPAAT-β driven lipid signaling pathways that fuel tumor proliferation.

References

  • Patent WO2003037346A1: 6-phenyl-n-phenyl-(1,3,5)-triazine-2,4-diamine derivatives and related compounds with lysophosphatidic acid acyltransferase beta (LPAAT-beta) inhibitory activity for use in the treatment of cancer. Google Patents.
  • Moolenaar, W. H. (1995): Lysophosphatidic acid, a multifunctional phospholipid messenger. Journal of Biological Chemistry, 270(22), 12949-12952.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 5-Chloro-2-(dimethylamino)benzoic acid derivatives

Application Note: Synthesis Protocols for 5-Chloro-2-(dimethylamino)benzoic Acid Derivatives Introduction & Scope The synthesis of 5-chloro-2-(dimethylamino)benzoic acid (also known as 5-chloro-N,N-dimethylanthranilic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for 5-Chloro-2-(dimethylamino)benzoic Acid Derivatives

Introduction & Scope

The synthesis of 5-chloro-2-(dimethylamino)benzoic acid (also known as 5-chloro-N,N-dimethylanthranilic acid) is a critical transformation in both medicinal chemistry and agrochemical research. Derivatives of 5-chloroanthranilic acid are heavily studied as primary metabolites of formamidine pesticides such as chlordimeform, where N-demethylation and N-methylation pathways dictate mammalian toxicity profiles[1][2]. Furthermore, the N-alkylated derivatives of these benzoic acids serve as vital building blocks in the synthesis of advanced therapeutics, including human acidic mammalian chitinase (AMCase) inhibitors used in asthma and inflammation research[3].

This application note provides two orthogonal, field-proven synthetic routes to achieve the target compound. By offering both a Nucleophilic Aromatic Substitution (SNAr) approach and a Reductive Alkylation approach, researchers can select the optimal protocol based on their available starting materials—either the commercially abundant 2-fluoro-5-chlorobenzoic acid[4] or 5-chloroanthranilic acid.

Mechanistic Rationale & Causality

Route A: Nucleophilic Aromatic Substitution (SNAr) The SNAr approach utilizes 2-fluoro-5-chlorobenzoic acid. The choice of a fluorine substituent at the ortho position is deliberate and mechanistically critical. In SNAr reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form the anionic Meisenheimer complex. Fluorine’s extreme electronegativity inductively withdraws electron density from the ring, drastically lowering the activation energy for attack by dimethylamine. The ortho-carboxylic acid further stabilizes this intermediate. Once formed, the rapid expulsion of the fluoride ion restores aromaticity.

Route B: Eschweiler-Clarke Reductive Alkylation For laboratories starting with 5-chloroanthranilic acid, the Eschweiler-Clarke reaction provides a transition-metal-free method for exhaustive N-methylation. This route is chosen over standard alkylation (e.g., using methyl iodide) to strictly prevent the formation of quaternary ammonium salts. Formaldehyde condenses with the primary aniline to form an iminium ion. Formic acid acts as both the acid catalyst and the stoichiometric hydride donor. The thermodynamically favorable decarboxylation of formic acid drives the irreversible hydride transfer, cleanly yielding the tertiary amine.

Pathway Visualization

SynthesisRoutes SM_A 2-Fluoro-5-chlorobenzoic acid (Starting Material A) Int_A Meisenheimer Complex (Stabilized by -COOH) SM_A->Int_A S_NAr Attack Reag_A Dimethylamine (aq) Nucleophile & Base Reag_A->Int_A Target 5-Chloro-2-(dimethylamino)benzoic acid (Target Product) Int_A->Target -HF SM_B 5-Chloroanthranilic acid (Starting Material B) Int_B Iminium Ion Intermediate (Hydride transfer) SM_B->Int_B Condensation Reag_B Formaldehyde + Formic Acid (Eschweiler-Clarke) Reag_B->Int_B Int_B->Target Reductive Alkylation -CO2, -H2O

Parallel synthetic pathways for 5-Chloro-2-(dimethylamino)benzoic acid via SNAr and reductive amination.

Comparative Process Metrics

To assist in route selection, the quantitative parameters and process metrics for both methodologies are summarized below:

ParameterRoute A: SNAr PathwayRoute B: Eschweiler-Clarke Pathway
Starting Material 2-Fluoro-5-chlorobenzoic acid5-Chloroanthranilic acid
Reagents Dimethylamine (40% aqueous solution)Formaldehyde (37% aq), Formic Acid (85%+)
Reaction Temperature 95–100 °C (Sealed vessel)100 °C (Reflux)
Reaction Time 12–16 hours8–12 hours
Typical Isolated Yield 88–94%75–85%
Primary Byproducts HF (neutralized in situ to amine-fluoride)CO₂, H₂O
Scalability Excellent (Water as primary solvent)Good (Requires ventilation for CO₂/CH₂O)
Purification Isoelectric precipitationIsoelectric precipitation & Recrystallization

Detailed Experimental Protocols

Protocol A: SNAr Approach (Recommended for Scale-Up)

Note: Dimethylamine is a volatile, flammable gas. The 40% aqueous solution must be handled in a fume hood.

  • Reactor Charging: To a heavy-walled pressure flask or pressure-rated reactor, add 2-fluoro-5-chlorobenzoic acid (10.0 g, 57.3 mmol, 1.0 eq)[4].

  • Reagent Addition: Add 40% aqueous dimethylamine solution (32.3 g, ~36 mL, 286.5 mmol, 5.0 eq). Causality: A large excess of dimethylamine is required because it acts as both the nucleophile and the base to scavenge the liberated hydrofluoric acid, preventing the reaction from stalling.

  • Heating: Seal the vessel securely. Heat the reaction mixture to 95–100 °C with vigorous stirring for 14 hours.

  • Self-Validation Checkpoint: The starting material has poor solubility in the aqueous mixture at room temperature. As the reaction proceeds and the highly soluble dimethylammonium salt of the product forms, the mixture will transition into a clear, homogeneous solution. Complete conversion is verified via TLC (Hexane/EtOAc/AcOH 5:4:1), observing the total disappearance of the higher-Rf starting material.

  • Workup: Cool the vessel to 0–5 °C in an ice bath before opening to prevent the release of unreacted dimethylamine gas. Proceed to the Downstream Processing section.

Protocol B: Eschweiler-Clarke Approach

Note: Formaldehyde is a known carcinogen. Handle strictly within a fume hood.

  • Reactor Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloroanthranilic acid (10.0 g, 58.3 mmol, 1.0 eq)[3].

  • Reagent Addition: Add formic acid (85% aqueous, 15.8 g, 350 mmol, 6.0 eq) followed slowly by formaldehyde (37% aqueous, 14.2 g, 175 mmol, 3.0 eq). Causality: Formic acid must be in excess to ensure a highly acidic environment, which promotes iminium ion formation and provides sufficient hydride equivalents for the double alkylation.

  • Heating: Heat the mixture to a gentle reflux (approx. 100 °C) for 10 hours.

  • Self-Validation Checkpoint: The formation of CO₂ gas is a direct stoichiometric indicator of the hydride transfer step. The reaction is self-validating; active bubbling confirms the reductive alkylation is occurring. When gas evolution ceases despite maintained reflux, the reaction has reached completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with 50 mL of distilled water. Proceed to the Downstream Processing section.

Downstream Processing: Isoelectric Isolation

Because the target molecule, 5-chloro-2-(dimethylamino)benzoic acid, possesses both a basic tertiary amine and an acidic carboxylic acid, it exhibits amphoteric (zwitterionic) behavior. Isolation is achieved via isoelectric precipitation.

  • pH Adjustment: Transfer the crude reaction mixture to a beaker. While stirring at 0–5 °C, carefully add 6M HCl (for Protocol A) or 2M NaOH (for Protocol B) dropwise.

  • Precipitation: Monitor the pH using a calibrated probe. Adjust the pH to exactly 3.8 – 4.2 (the approximate isoelectric point of the molecule). At this pH, the zwitterionic form dominates, and its aqueous solubility drops to a minimum, causing the product to crash out as a dense white/off-white precipitate.

  • Filtration & Drying: Filter the suspension through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual salts and unreacted formaldehyde/dimethylamine.

  • Final Purification: Dry the solid in a vacuum oven at 50 °C for 12 hours. If necessary, the product can be recrystallized from boiling ethanol to achieve >99% purity.

References

  • Toxicity, Interactions, and Metabolism of Formamidine Pesticides in Mammals. Environmental Protection Agency (EPA) NEPIS Database. Verified URL: [Link]

  • Chlordimeform Compound Summary. National Center for Biotechnology Information. PubChem Database. Verified URL:[Link]

  • Substituted amino triazoles useful as human chitinase inhibitors (WO2017037670A1). World Intellectual Property Organization / Google Patents.

Sources

Application

Application Note: Overcoming Steric and Electronic Barriers in Amide Couplings with 5-Chloro-2-(dimethylamino)benzoic Acid

Introduction & Mechanistic Challenges Amide bond formation is a foundational transformation in medicinal chemistry and drug development[1]. However, coupling 5-chloro-2-(dimethylamino)benzoic acid with various amines pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

Amide bond formation is a foundational transformation in medicinal chemistry and drug development[1]. However, coupling 5-chloro-2-(dimethylamino)benzoic acid with various amines presents unique kinetic and thermodynamic hurdles. As a Senior Application Scientist, it is critical to look beyond standard EDC/HOBt protocols and analyze the specific molecular topography of this building block to ensure high-yielding, reproducible reactions.

When designing a coupling strategy for this substrate, three distinct structural features dictate the experimental parameters:

  • The Steric Bottleneck : The ortho-dimethylamino group exerts a profound steric shielding effect over the carboxylate carbon. This physical blockade impedes the approach of bulky coupling reagents and severely slows the subsequent nucleophilic acyl substitution by the incoming amine.

  • Zwitterionic Equilibrium : Featuring both a basic tertiary amine (pKa ~ 6.5) and an acidic carboxylate (pKa ~ 3.5), this molecule exists predominantly as a zwitterion or an internally hydrogen-bonded complex in neutral media. To initiate coupling, the carboxylic acid must be fully deprotonated and the N,N-dimethylamino group must be free.

  • Electronic Deactivation : The 5-chloro substituent exerts an electron-withdrawing inductive effect, stabilizing the carboxylate anion and rendering it a slightly weaker nucleophile during the initial attack on the coupling reagent.

To overcome these barriers, highly reactive uronium salts like HATU or phosphonic anhydrides like T3P must be employed alongside a large excess of a non-nucleophilic base[2][3].

Reagent Selection & Quantitative Comparison

Due to the sluggish nature of carbodiimide-mediated couplings (e.g., EDC) with sterically hindered substrates, alternative activation strategies are required[1]. HATU is particularly effective because the nitrogen atom in the HOAt ring accelerates the coupling step via a neighboring group effect, effectively bypassing the steric bulk of the ortho-dimethylamino group[3].

Table 1: Quantitative Comparison of Coupling Strategies for 5-Chloro-2-(dimethylamino)benzoic Acid

Coupling ReagentBase RequirementTypical YieldReaction TimeByproduct RemovalBest Use Case
HATU 3.0 - 5.0 eq DIPEA80 - 95%2 - 6 hoursAqueous wash (TMU is water soluble)Discovery scale, aliphatic amines, sterically hindered acids.
T3P (50% in EtOAc) 3.0 eq Pyridine/DIPEA75 - 90%4 - 12 hoursSimple aqueous extractionProcess scale-up, aniline couplings, low epimerization risk.
EDC / HOBt 2.0 - 3.0 eq DIPEA< 40%24 - 48 hoursAcid/Base washNot recommended due to steric hindrance and sluggish kinetics.
Ghosez's Reagent Neutral to 1.0 eq Base70 - 85%1 - 3 hoursEvaporationHighly unreactive/electron-deficient amines (e.g., ortho-anilines).

Mechanistic Pathway & Workflows

To understand the causality behind the reagent choices, we must visualize the activation pathway. The large excess of base is not merely catalytic; it is a thermodynamic requirement to break the zwitterionic resting state of the starting material.

Mechanism Zwitterion 5-Chloro-2-(dimethylamino)benzoic acid (Zwitterionic / H-Bonded State) Base Addition of DIPEA (Excess) Shifts equilibrium to free carboxylate Zwitterion->Base Carboxylate Sterically Hindered Carboxylate Base->Carboxylate HATU HATU Activation Forms highly reactive OAt-ester Carboxylate->HATU ActiveEster OAt-Active Ester (Overcomes ortho-NMe2 steric bulk) HATU->ActiveEster Amine Nucleophilic Attack by Amine (Rate-limiting step) ActiveEster->Amine Product Target Amide + HOAt + TMU Amine->Product

Mechanistic pathway of HATU activation overcoming the ortho-dimethylamino steric bottleneck.

Workflow Prep 1. Reagent Prep Acid + Amine in DMF Base 2. Base Addition DIPEA at 0°C Prep->Base Activate 3. Activation HATU or T3P Base->Activate Monitor 4. Monitor LC-MS (1-18h) Activate->Monitor Workup 5. Workup Aqueous Extraction Monitor->Workup

Step-by-step experimental workflow for the amide coupling of sterically hindered benzoic acids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific intermediates, you can isolate points of failure if the reaction does not proceed as expected.

Protocol A: HATU-Mediated Discovery Scale Coupling

Ideal for parallel synthesis, discovery chemistry, and coupling with aliphatic amines.[4]

Causality Note: DMF is strictly chosen over DCM. The zwitterionic nature of 5-chloro-2-(dimethylamino)benzoic acid makes it poorly soluble in non-polar solvents. DMF actively disrupts internal hydrogen bonding, ensuring a homogeneous reaction mixture.

  • Reagent Preparation : In an oven-dried vial equipped with a magnetic stir bar, dissolve 5-Chloro-2-(dimethylamino)benzoic acid (1.0 eq, 0.5 mmol) and the target amine (1.1 eq, 0.55 mmol) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition : Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 2.0 mmol) dropwise. The massive excess of base ensures complete deprotonation of the acid and prevents the ortho-amine from protonating and sequestering the activated ester.

  • Activation : Add HATU (1.3 eq, 0.65 mmol) in one single portion. Remove the ice bath and allow the reaction to warm to room temperature under an inert atmosphere (N2 or Ar).

  • Reaction Monitoring (Self-Validation) : Monitor the reaction via LC-MS after 1 hour.

    • Validation Check: You should observe the rapid formation of the OAt-active ester intermediate. If the intermediate forms but the starting amine remains after 4 hours, the amine is too sterically hindered. If the intermediate does not form, verify the anhydrous nature of your DMF and ensure sufficient base was added.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with water (3x to remove DMF and TMU byproduct) and brine.

    • Critical Warning: Avoid standard 1M HCl washes unless your target amide is highly lipophilic, as the acid will protonate the product's dimethylamino group, dragging your product into the aqueous waste.

  • Purification : Dry over Na2SO4, filter, concentrate, and purify via flash column chromatography.

Protocol B: T3P-Mediated Scale-Up Coupling

Ideal for process scale-up and coupling with electron-deficient anilines.

Causality Note: T3P is significantly less hazardous than HATU and generates highly water-soluble propylphosphonic acid byproducts, making downstream processing (DSP) exceptionally clean.

  • Reagent Preparation : Dissolve the acid (1.0 eq) and amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or 2-MeTHF.

  • Base Addition : Add Pyridine (3.0 eq). Pyridine often provides superior kinetics over DIPEA for T3P-mediated aniline couplings by acting as a nucleophilic catalyst.

  • Activation : Add T3P (50% wt solution in EtOAc, 1.5 eq) dropwise at room temperature to control any mild exotherm.

  • Heating : Because of the steric bulk of the ortho-dimethylamino group, heat the reaction to 60 °C for 8-12 hours when coupling with weak nucleophiles (e.g., anilines).

  • Workup : Cool to room temperature. Wash the organic layer directly with water, saturated NaHCO3, and brine. The byproducts partition cleanly into the aqueous phase, often yielding crude material of >90% purity.

References

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH. URL:[Link]

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters. URL: [Link]

  • National Institutes of Health (PMC). "Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists." NIH. URL:[Link]

Sources

Method

Optimized Scale-Up Synthesis and Process Chemistry of 5-Chloro-2-(dimethylamino)benzoic acid

Application Note & Process Protocol Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Introduction and Chemical Significance 5-Chloro-2-(dimethylamino)benzoic acid (CAS: 77265-65-7) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists

Introduction and Chemical Significance

5-Chloro-2-(dimethylamino)benzoic acid (CAS: 77265-65-7) is a highly valuable ortho-substituted anthranilic acid derivative. It functions as a critical building block in the development of thioquinazolinones, which have shown potent activity as antituberculosis agents targeting Phosphopantetheinyl Transferase (PptT) [1]. Furthermore, N,N-dimethylated benzoic acid scaffolds are widely utilized in the design of selective SLC10 carrier inhibitors and agricultural chemical intermediates [2].

Transitioning the synthesis of this molecule from the benchtop to a multi-kilogram pilot scale requires careful management of reaction kinetics, gas evolution, and product isolation. This application note details a highly optimized, self-validating Eschweiler-Clarke reductive amination protocol designed for safe and efficient scale-up.

Retrosynthetic Strategy & Route Selection

When designing a scale-up route for N,N-dimethyl anthranilic acids, chemists typically evaluate two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): Reacting 2-fluoro-5-chlorobenzoic acid with aqueous dimethylamine. While high-yielding, this route requires high-pressure autoclaves (due to the volatility of dimethylamine) and relatively expensive fluorinated starting materials.

  • Eschweiler-Clarke Reductive Amination: Reacting 2-amino-5-chlorobenzoic acid with formaldehyde and formic acid.

Causality for Route Selection: We selected the Eschweiler-Clarke methodology for the pilot scale. Direct N-alkylation using methyl halides is notorious for yielding complex mixtures of mono-, di-, and quaternized products, alongside unwanted esterification of the carboxylate moiety. The Eschweiler-Clarke reaction is inherently self-limiting. Formaldehyde condenses with the primary amine to form an iminium ion, which is subsequently reduced by formic acid acting as a hydride donor. The evolution of carbon dioxide provides an irreversible thermodynamic driving force. Because the final tertiary amine cannot form an iminium ion, quaternization is mechanistically impossible, ensuring high purity of the target compound [3].

Synthesis SM1 2-Amino-5-chlorobenzoic acid (CAS: 635-21-2) RouteA Route A: Eschweiler-Clarke CH2O (aq), HCOOH Reflux, -CO2 (Selected for Scale-up) SM1->RouteA SM2 2-Fluoro-5-chlorobenzoic acid (CAS: 394-30-9) RouteB Route B: SNAr NH(CH3)2, K2CO3 Autoclave, 120°C (Alternative) SM2->RouteB Product 5-Chloro-2-(dimethylamino)benzoic acid (CAS: 77265-65-7) RouteA->Product RouteB->Product

Fig 1: Evaluated synthetic pathways for 5-Chloro-2-(dimethylamino)benzoic acid.

10-Kilogram Scale-Up Protocol

Safety & Equipment:

  • Reactor: 100 L Glass-Lined Reactor (GLR) equipped with a reflux condenser, highly efficient scrubber system (for formaldehyde vapors and CO2), and a programmable dosing pump.

  • Hazards: Formaldehyde is a known carcinogen; formic acid is corrosive. Copious CO2 evolution presents an asphyxiation and over-pressurization hazard.

Step-by-Step Methodology

Phase 1: Reactor Charging and Imine Initiation

  • Ensure the 100 L GLR is purged with N2. Charge the reactor with 10.0 kg (58.28 mol, 1.0 eq) of 2-amino-5-chlorobenzoic acid.

  • Add 13.4 kg (11.0 L, 291.4 mol, 5.0 eq) of 85% Formic Acid.

  • Initiate agitation at 150 RPM and heat the slurry to 60 °C. Process Insight: Formic acid acts as both the hydride source and the solvent. Heating to 60 °C ensures partial dissolution of the starting material before formaldehyde addition, preventing localized concentration gradients.

Phase 2: Controlled Reductive Amination 4. Via a dosing pump, begin the dropwise addition of 23.6 kg (21.6 L, 291.4 mol, 5.0 eq) of 37% aqueous Formaldehyde over a period of 4 hours. 5. Critical Control Point (CCP): The addition is highly exothermic and accompanied by vigorous CO2 evolution. Maintain the internal temperature between 65–75 °C during the addition. If foaming reaches the upper impeller, pause the dosing and increase condenser cooling.

Phase 3: Reaction Completion and IPC 6. Once the addition is complete, ramp the reactor temperature to 95–100 °C (gentle reflux) and maintain for 12 hours. 7. In-Process Control (IPC): Sample the reaction mixture. Quench with methanol and analyze via HPLC (254 nm). The reaction is deemed complete when the intermediate mono-methylated species (5-chloro-2-(methylamino)benzoic acid) is < 0.5% AUC.

Phase 4: Isoelectric Isolation 8. Cool the reactor to 20 °C. The reaction mixture will be a highly acidic, homogeneous solution (the product exists as a soluble hydrochloride/formate salt at low pH). 9. Slowly add 30 L of Deionized (DI) water to dilute the mixture. 10. Begin dropwise addition of 20% w/w NaOH (aq) until the pH of the solution reaches 3.5 to 4.0 .

  • Causality: 5-Chloro-2-(dimethylamino)benzoic acid is amphoteric. Adjusting precisely to its isoelectric point minimizes its solubility, triggering massive crystallization and preventing yield loss in the mother liquor.
  • Stir the resulting thick slurry at 5 °C for 2 hours to maximize crystal growth.
  • Filter the product via a centrifuge or Nutsche filter. Wash the filter cake with 3 × 10 L of cold DI water to remove residual formaldehyde and sodium formate.
  • Dry the product in a vacuum oven at 50 °C until constant weight.

Quantitative Process Data

The transition from bench to pilot scale demonstrated excellent scalability, with the E-factor (kg waste / kg product) improving at larger scales due to optimized solvent usage during the washing phase.

ParameterBench Scale (100 g)Kilo Scale (1.0 kg)Pilot Scale (10.0 kg)
Yield (%) 92.4%89.1%88.5% (10.3 kg)
HPLC Purity >99.5%99.2%99.4%
Residual Mono-methyl Not Detected0.2%0.1%
E-Factor 8.57.26.8
Key Observation Rapid CO2 evolutionControlled dosing requiredExcellent thermal control

Table 1: Scale-up metrics for the synthesis of 5-Chloro-2-(dimethylamino)benzoic acid.

Analytical Characterization (Self-Validation)

To ensure the integrity of the protocol, the isolated product must conform to the following specifications:

  • Appearance: Off-white to pale yellow crystalline powder.

  • Melting Point: 152–155 °C.

  • LC-MS (ESI+): m/z calculated for C9H10ClNO2 [M+H]+ 200.04, found 200.05.

  • 1H NMR (400 MHz, DMSO-d6): δ 13.2 (br s, 1H, COOH), 7.65 (d, J = 2.6 Hz, 1H, Ar-H), 7.48 (dd, J = 8.8, 2.6 Hz, 1H, Ar-H), 7.15 (d, J = 8.8 Hz, 1H, Ar-H), 2.78 (s, 6H, N(CH3)2).

References
  • Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT Source: PubMed Central (PMC) / NIH URL:[Link]

Application

Application Note: Strategic Functionalization of the Dimethylamino Group in 5-Chloro-2-(dimethylamino)benzoic Acid

Executive Summary & Mechanistic Rationale 5-Chloro-2-(dimethylamino)benzoic acid is a highly versatile building block in medicinal chemistry and drug development. The molecule presents a unique stereoelectronic environme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

5-Chloro-2-(dimethylamino)benzoic acid is a highly versatile building block in medicinal chemistry and drug development. The molecule presents a unique stereoelectronic environment: an electron-withdrawing chlorine atom at the 5-position modulates the aromatic ring's electron density, while the ortho-carboxylic acid can participate in intramolecular hydrogen bonding with the tertiary dimethylamino group.

Functionalizing the dimethylamino (-N(CH3)2) moiety requires overcoming this pseudo-ring stabilization. As a tertiary aniline derivative, the nitrogen center cannot act as a hydrogen bond donor and is fully substituted, limiting direct conjugation. To unlock its synthetic potential, researchers must employ targeted deconstruction (N-demethylation) or activation (N-oxidation, quaternization) strategies.

This application note details three field-proven, self-validating protocols to functionalize this group:

  • Selective N-Demethylation: Utilizing 1-chloroethyl chloroformate (ACE-Cl) to generate a secondary amine for subsequent derivatization[1].

  • Electrophilic N-Oxidation: Employing m-chloroperoxybenzoic acid (mCPBA) to synthesize bioreactive N-oxide prodrugs or intermediates[2].

  • Quaternization: Alkylating with methyl iodide (MeI) to yield a permanently charged trimethylammonium salt, a common strategy to drastically alter aqueous solubility and pharmacokinetics.

Synthetic Workflow Visualization

Functionalization Parent 5-Chloro-2-(dimethylamino)benzoic acid (Tertiary Amine) Demethyl N-Demethylation (ACE-Cl / MeOH) Parent->Demethyl -CH3 Oxidation N-Oxidation (mCPBA / CH2Cl2) Parent->Oxidation +[O] Quaternization Quaternization (MeI / MeCN) Parent->Quaternization +CH3 SecAmine 5-Chloro-2-(methylamino)benzoic acid (Secondary Amine) Demethyl->SecAmine HCl Salt NOxide N-Oxide Derivative (Bioreactive Intermediate) Oxidation->NOxide QuatSalt Trimethylammonium Salt (Cationic Target) Quaternization->QuatSalt Iodide Salt

Functionalization pathways for the dimethylamino group.

Quantitative Comparison of Functionalization Strategies

To facilitate experimental planning, the thermodynamic and kinetic requirements for each transformation are summarized below.

Functionalization StrategyReagent (Eq.)SolventTemp (°C)Time (h)Expected Yield (%)IPC Method (Self-Validation)
N-Demethylation ACE-Cl (2.5)DCE / MeOH83 / 6512 / 275 - 85Ninhydrin stain (+), LC-MS [M-14]
N-Oxidation mCPBA (1.1)CH₂Cl₂0 to 202 - 485 - 95Baseline TLC spot, LC-MS[M+16]
Quaternization MeI (5.0)MeCN6018 - 2490 - 99Visual precipitation, LC-MS [M+15]⁺

Detailed Experimental Protocols

Protocol A: Selective N-Demethylation via ACE-Cl

Causality & Expertise: Historically, N-demethylation of tertiary amines relied on the von Braun reaction using highly toxic cyanogen bromide, which requires harsh basic hydrolysis that can degrade sensitive functional groups like carboxylic acids. 1-Chloroethyl chloroformate (ACE-Cl) offers a superior, mild alternative. The reaction proceeds via an electrophilic attack on the amine, displacing a methyl group to form an α-chloroethyl carbamate intermediate. Because of the α-chloro substituent, this carbamate is highly susceptible to solvolysis. Refluxing in methanol triggers a self-immolative cleavage, releasing the secondary amine hydrochloride alongside volatile byproducts (acetaldehyde and CO₂)[1]. 1,2-Dichloroethane (DCE) is selected as the initial solvent over dichloromethane to allow for a higher reflux temperature (83 °C), providing the activation energy needed to overcome the steric hindrance of the ortho-carboxylate.

Step-by-Step Methodology:

  • Carbamate Formation: Suspend 5-Chloro-2-(dimethylamino)benzoic acid (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (30 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C. Dropwise, add 1-chloroethyl chloroformate (2.5 eq, 25 mmol). Note: The excess reagent accounts for transient, reversible mixed-anhydride formation at the carboxylic acid.

  • Activation: Heat the reaction mixture to reflux (83 °C) for 12 hours.

  • IPC Check 1: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material should disappear, replaced by a higher Rf spot (carbamate intermediate).

  • Solvent Swap: Cool to room temperature and concentrate the mixture under reduced pressure to a thick syrup to remove unreacted ACE-Cl and DCE.

  • Methanolysis: Dissolve the crude syrup in anhydrous methanol (30 mL). Heat to reflux (65 °C) for 2 hours. The carbamate will spontaneously decompose.

  • IPC Check 2: Spot the mixture on TLC and stain with Ninhydrin. A strong purple/pink spot indicates the successful formation of the secondary amine.

  • Isolation: Concentrate the methanol in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate 5-chloro-2-(methylamino)benzoic acid hydrochloride. Filter and dry under high vacuum.

Protocol B: Electrophilic N-Oxidation via mCPBA

Causality & Expertise: N-oxides are critical in medicinal chemistry for altering a drug's pharmacokinetic profile, often acting as bioreductive prodrugs or improving aqueous solubility[2]. m-Chloroperoxybenzoic acid (mCPBA) is utilized due to its strong electrophilic nature, allowing rapid oxygen transfer to the tertiary amine's lone pair. The reaction is initiated at 0 °C to control the exothermic nature of the oxidation and prevent over-oxidation or degradation of the aromatic core. Because the product is a zwitterion (N-oxide/carboxylic acid), standard aqueous extraction is ineffective. We employ a precipitation-based isolation strategy to ensure high recovery.

Step-by-Step Methodology:

  • Preparation: Dissolve the parent compound (1.0 eq, 5 mmol) in dichloromethane (CH₂Cl₂, 25 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add mCPBA (77% purity, 1.1 eq, 5.5 mmol) in small portions over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • IPC Check: Analyze via LC-MS. Look for the complete disappearance of the parent mass and the appearance of the [M+16] peak. On normal-phase TLC, the product will remain near the baseline due to extreme polarity.

  • Quenching: Add 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes to destroy unreacted peroxides.

  • Isolation: Because the N-oxide is highly water-soluble, do not attempt to extract it into the organic layer. Instead, concentrate the biphasic mixture to dryness. Suspend the residue in cold ethanol, filter out the insoluble m-chlorobenzoic acid byproduct, and concentrate the filtrate to yield the crude N-oxide. Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).

Protocol C: Quaternization via Methyl Iodide

Causality & Expertise: Alkylating the tertiary amine to a quaternary ammonium salt permanently fixes a positive charge on the molecule. This SN2 reaction is driven by the high electrophilicity of methyl iodide (MeI). Acetonitrile (MeCN) is chosen as the solvent because it is polar and aprotic, stabilizing the highly polar transition state without solvolyzing the alkyl halide. Crucially, no exogenous base is added . Omission of base prevents the carboxylic acid from being deprotonated into a highly nucleophilic carboxylate, thereby preventing competitive O-alkylation (esterification). The product's inherent insolubility in MeCN drives the reaction to completion via Le Chatelier's principle.

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure tube, dissolve the parent compound (1.0 eq, 5 mmol) in anhydrous acetonitrile (15 mL).

  • Alkylation: In a well-ventilated fume hood, add methyl iodide (5.0 eq, 25 mmol). Caution: MeI is highly volatile and a potent alkylating agent.

  • Heating: Seal the tube tightly and heat the mixture to 60 °C behind a blast shield for 18–24 hours.

  • Self-Validation (Visual): As the reaction progresses, the permanently charged trimethylammonium iodide salt will become insoluble in the acetonitrile, forming a distinct white or pale-yellow precipitate.

  • Isolation: Cool the vessel to room temperature before carefully unsealing. Filter the precipitate through a sintered glass funnel. Wash the filter cake with cold acetonitrile (2 x 5 mL) followed by hexanes (10 mL) to remove any residual MeI.

  • Drying: Dry the solid under high vacuum to afford the pure 5-chloro-2-(trimethylarsonium)benzoic acid iodide salt.

References

  • Source: chim.
  • Source: National Institutes of Health (PMC)
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-2-(dimethylamino)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-Chloro-2-(dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-Chloro-2-(dimethylamino)benzoic acid .

The N,N-dimethylation of 5-chloroanthranilic acid presents unique mechanistic challenges. The electron-withdrawing nature of the 5-chloro substituent significantly reduces the nucleophilicity of the amine. Furthermore, the adjacent carboxylic acid group can participate in intramolecular hydrogen bonding or act as a competing nucleophile depending on the reaction conditions. This guide synthesizes field-proven protocols and mechanistic causality to ensure your workflows are robust, reproducible, and high-yielding.

Part 1: Troubleshooting Guide & FAQs

Q1: During direct alkylation with methyl iodide (MeI), my LC-MS shows a mass corresponding to the methyl ester rather than the free acid. Why does this happen, and how do I fix it? Causality: In the presence of a base (e.g., K₂CO₃), the carboxylic acid is deprotonated to form a carboxylate anion. Because the amine's nucleophilicity is heavily deactivated by the 5-chloro group, the carboxylate acts as a superior nucleophile. When exposed to a highly reactive electrophile like MeI, O-alkylation (esterification) outcompetes N-alkylation, yielding methyl 5-chloro-2-(dimethylamino)benzoate. Solution: Do not attempt to prevent esterification, as doing so often leads to incomplete N-methylation. Instead, accept it as part of the pathway and introduce a deliberate saponification step. Treat the isolated ester with 2M NaOH in ethanol at 90 °C, followed by careful acidification (pH 2–3) to precipitate the free acid[1].

Q2: I am using the Eschweiler-Clarke reductive amination method, but the reaction stalls at the mono-methylated intermediate. How can I drive it to N,N-dimethylation? Causality: The Eschweiler-Clarke reaction relies on the formation of an iminium ion intermediate. The first methylation increases steric hindrance around the nitrogen. Combined with the electron-withdrawing effect of the chlorine atom, the formation of the second iminium ion becomes kinetically sluggish. Solution: Ensure a large molar excess of both formic acid (which acts as the hydride donor) and formaldehyde. A proven optimized molar ratio is 1:5:10 (Substrate : CH₂O : HCOOH). Maintain the reflux temperature strictly at 100–110 °C for at least 12–16 hours.

Q3: In the Eschweiler-Clarke reaction, I am observing a highly polar side product and a reduction in overall yield. What is causing this? Causality: Anthranilic acid derivatives can undergo unwanted condensation reactions with formaldehyde to form heterocyclic side products, such as 4-oxo-3,4-dihydroquinazolines or benzoxazine derivatives, if the intermediate is not reduced rapidly enough[2]. Solution: This occurs when the system is starved of its hydride source. Always pre-mix the substrate with formic acid before slowly adding the aqueous formaldehyde[3]. This ensures that the iminium ion is rapidly reduced by the abundant formic acid immediately upon formation.

Q4: How do I prevent the formation of quaternary ammonium salts during direct alkylation? Causality: Once the N,N-dimethylated product is formed, the nitrogen lone pair can still act as a nucleophile towards MeI, forming an irreversible quaternary ammonium salt. Solution: Strictly control the stoichiometry of MeI to exactly 3.0 equivalents (accounting for 2 equivalents for the amine and 1 for the carboxylic acid). Monitor the reaction closely via TLC and quench immediately once the mono-methylated secondary amine is fully consumed.

Part 2: Quantitative Data & Pathway Comparison

The table below summarizes the two primary synthetic methodologies, allowing you to select the optimal route based on your laboratory's constraints and purity requirements.

Synthetic RouteTypical YieldReaction TimePrimary ImpuritiesProsCons
Eschweiler-Clarke 65 - 80%12 - 16 hMono-methylated intermediate, 4-oxo-quinazolinesOne-pot reaction, avoids esterificationRequires harsh reflux, prone to kinetic stalling
Direct Alkylation + Saponification 75 - 85% (Over 2 steps)4 h + 4 hQuaternary ammonium salts, unhydrolyzed esterFaster individual steps, highly reproducibleRequires two distinct steps, utilizes toxic MeI

Part 3: Standardized Experimental Protocols

These protocols are designed as self-validating systems. By observing the specific checkpoints, you can verify the integrity of the reaction in real-time.

Protocol A: One-Pot Eschweiler-Clarke Reductive Amination
  • Initiation: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzoic acid (1.0 equiv).

  • Solvation & Protonation: Slowly add formic acid (10.0 equiv) at room temperature and stir for 15 minutes to ensure complete dissolution and initial protonation of the amine[3].

  • Electrophile Addition: Add aqueous formaldehyde (37% w/w, 5.0 equiv) dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 100–110 °C for 12–16 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The mass of the mono-methylated intermediate (m/z [M+H]⁺ = 186) must fully transition to the target product (m/z [M+H]⁺ = 200).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess formaldehyde and formic acid.

  • Isolation: Adjust the pH of the aqueous residue to 3–4 using saturated aqueous sodium acetate. This will precipitate the 5-chloro-2-(dimethylamino)benzoic acid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Two-Step Direct Alkylation & Saponification

Step 1: Alkylation & Esterification

  • Dissolve 2-amino-5-chlorobenzoic acid (1.0 equiv) in anhydrous DMF. Add K₂CO₃ (3.0 equiv) and stir for 30 minutes at room temperature.

  • Add methyl iodide (3.0 equiv) dropwise. Stir at 40 °C for 4 hours.

    • Self-Validation Checkpoint: TLC should indicate complete consumption of the polar starting material and the formation of a highly non-polar spot corresponding to methyl 5-chloro-2-(dimethylamino)benzoate.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 2: Saponification to Free Acid

  • Dissolve the crude ester in a 1:1 mixture of ethanol and 2M aqueous NaOH[1].

  • Stir the mixture at 90 °C for 4 hours[1].

  • Remove the ethanol under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to extract any unreacted organic impurities.

  • Isolation: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl[1]. The target free acid will precipitate as an off-white solid. Filter, wash with cold water, and dry.

Part 4: Reaction Workflows & Logic Visualization

ReactionPathway SM 2-Amino-5-chlorobenzoic Acid (Starting Material) EC_Method Eschweiler-Clarke (CH2O, HCOOH) SM->EC_Method Reductive Amination Alk_Method Direct Alkylation (MeI, K2CO3) SM->Alk_Method Alkylation Product 5-Chloro-2-(dimethylamino) benzoic Acid (Target Product) EC_Method->Product Direct Conversion Intermediate Methyl 5-chloro-2- (dimethylamino)benzoate Alk_Method->Intermediate Esterification Side-reaction Intermediate->Product Saponification (NaOH, then HCl)

Figure 1: Comparative synthetic pathways for 5-Chloro-2-(dimethylamino)benzoic acid.

LogicTree Start Issue: Low Yield of Target Product Method Which synthesis method was used? Start->Method EC Eschweiler-Clarke Method->EC DA Direct Alkylation Method->DA EC_Issue1 Incomplete Reaction (Mono-methylated) EC->EC_Issue1 EC_Issue2 Heterocyclic Side Products EC->EC_Issue2 DA_Issue1 Esterification Occurred DA->DA_Issue1 DA_Issue2 Quaternary Salt Formation DA->DA_Issue2 EC_Sol1 Increase HCOOH/CH2O ratio Elevate Temp to 100°C EC_Issue1->EC_Sol1 EC_Sol2 Ensure excess HCOOH Avoid heating >120°C EC_Issue2->EC_Sol2 DA_Sol1 Perform Saponification (NaOH/MeOH) DA_Issue1->DA_Sol1 DA_Sol2 Strictly limit MeI equivalents Monitor via TLC DA_Issue2->DA_Sol2

Figure 2: Troubleshooting logic tree for resolving low reaction yields.

Part 5: References

  • Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Journal of Medicinal Chemistry (PMC).1

  • WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity. Google Patents.3

  • Organic Name Reactions by Merck Index. Weebly.2

Sources

Optimization

Technical Support Center: Recrystallization of 5-Chloro-2-(dimethylamino)benzoic Acid

Welcome to the technical support center for the purification of 5-Chloro-2-(dimethylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Chloro-2-(dimethylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As Senior Application Scientists, we have curated this information to explain the fundamental principles and provide practical, field-tested advice to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I need to purify a batch of 5-Chloro-2-(dimethylamino)benzoic acid. What is the first step in selecting a suitable recrystallization solvent?

A1: The cornerstone of a successful recrystallization is the selection of an appropriate solvent. An ideal solvent for 5-Chloro-2-(dimethylamino)benzoic acid should meet several criteria.[1][2] The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[3] This temperature-dependent solubility is crucial for achieving a high recovery of the purified compound.[2]

The molecular structure of 5-Chloro-2-(dimethylamino)benzoic acid, featuring a carboxylic acid group, a tertiary amine, and a chlorinated aromatic ring, suggests it is a polar molecule. Therefore, polar solvents are a logical starting point for your screening.

Initial Solvent Screening Protocol:

A systematic solvent screening is the most effective initial step.[4]

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of your crude 5-Chloro-2-(dimethylamino)benzoic acid into several small test tubes.[4]

  • Solvent Addition: To each test tube, add a different candidate solvent dropwise (e.g., 0.2-0.5 mL).[4]

  • Room Temperature Solubility Test: Vigorously agitate the mixture at room temperature. If the compound dissolves completely, the solvent is likely too good and will result in poor recovery. Set this solvent aside. If the compound is insoluble or sparingly soluble, proceed to the next step.[4]

  • Elevated Temperature Solubility Test: Gently heat the test tubes containing the undissolved solid in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves at the boiling point of the solvent.[5] Record the approximate volume of solvent used.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.[4] Observe for the formation of crystals. The solvent that yields a good quantity of well-formed crystals is a promising candidate.[4]

Q2: What specific solvents should I consider for screening with 5-Chloro-2-(dimethylamino)benzoic acid?

A2: Based on the "like-dissolves-like" principle and the polarity of your compound, a range of solvents should be tested.[5] Given the presence of hydrogen bond donors (the carboxylic acid) and acceptors (the carboxylic acid and the dimethylamino group), polar protic and aprotic solvents are excellent candidates.

Solvent CategoryRecommended SolventsRationale & Expected Behavior
Polar Protic Water, Ethanol, Methanol, IsopropanolThe carboxylic acid group can form hydrogen bonds with these solvents.[6] Water is a good choice for many benzoic acid derivatives, often showing a significant difference in solubility between hot and cold temperatures.[7][8] Alcohols are also strong candidates.[4]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThese solvents can interact with the polar functional groups of the molecule. Acetone can be a good general-purpose solvent.[4]
Less Polar TolueneWhile less polar, toluene can sometimes be effective for aromatic compounds, especially if impurities are highly polar or non-polar.[9]
Mixed Solvents Ethanol/Water, Acetone/WaterA mixed solvent system is useful if no single solvent is ideal.[2] For example, the compound might be too soluble in ethanol but insoluble in water. A mixture of the two could provide the desired solubility profile.

Important Note: Avoid solvents that may react with your compound. For instance, highly acidic or basic solvents could potentially protonate or deprotonate the functional groups, altering solubility. Also, ensure the solvent's boiling point is lower than the melting point of 5-Chloro-2-(dimethylamino)benzoic acid to prevent it from "oiling out" (melting before dissolving).[5]

Q3: My compound is not crystallizing upon cooling, even in the ice bath. What should I do?

A3: The failure to form crystals from a cooled solution is a common issue, often due to supersaturation or the use of too much solvent.[7] Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][7]

  • Seeding: If you have a small crystal of pure 5-Chloro-2-(dimethylamino)benzoic acid from a previous batch, add it to the supersaturated solution.[4][7] This "seed" crystal will act as a template for further crystal growth.

  • Reducing Solvent Volume: It's possible that too much solvent was added, preventing the solution from becoming saturated upon cooling.[3][5] Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Antisolvent Addition: If you are using a solvent in which your compound is highly soluble, you can try adding a miscible "antisolvent" in which your compound is insoluble. This should be done dropwise to a solution of your compound in the first solvent until turbidity persists. For example, if your compound is dissolved in ethanol, the slow addition of water could induce crystallization.

Experimental Workflow for Recrystallization

Below is a generalized workflow for the recrystallization of 5-Chloro-2-(dimethylamino)benzoic acid.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Weigh Crude Compound B Select Appropriate Flask Size A->B C Add Boiling Chips B->C D Add Minimum Amount of Hot Solvent C->D E Heat to Boiling with Stirring D->E F Add More Hot Solvent if Needed E->F G Preheat Funnel and Flask F->G If insoluble impurities present J Cool Slowly to Room Temperature F->J No insoluble impurities H Filter Hot Solution Quickly G->H I Wash with Small Amount of Hot Solvent H->I I->J K Cool in Ice Bath J->K L Induce Crystallization if Necessary K->L M Collect Crystals by Vacuum Filtration L->M N Wash with Cold Solvent M->N O Dry Crystals Under Vacuum N->O P Characterize (Melting Point, etc.) O->P

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-2-(dimethylamino)benzoic Acid Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations. Coupling 5-chloro-2-(dimethylamino)benzoic acid presents a classic, severe case of steric hindrance. While the 5-chloro group slightly increases the electrophilicity of the carbonyl carbon via inductive effects, the ortho-dimethylamino group creates a massive steric shield. This bulk physically blocks incoming nucleophiles from achieving the optimal Bürgi-Dunitz trajectory required for nucleophilic acyl substitution.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome this specific synthetic hurdle.

FAQ 1: Why are my standard coupling reagents (like EDC/HOBt) failing or yielding <20%?

A: The failure of standard carbodiimide reagents is a direct consequence of the ortho-effect[1]. When 5-chloro-2-(dimethylamino)benzoic acid reacts with EDC and HOBt, it forms an OBt active ester. However, the two methyl groups on the ortho-amine sweep a large spatial volume directly adjacent to the carbonyl carbon. This steric congestion makes the OBt ester highly stable and unreactive toward incoming amines. The nucleophile simply cannot penetrate the steric shield, leading to hydrolysis of the active ester back to the starting material or the formation of unreactive N-acylurea byproducts.

FAQ 2: Which coupling strategies actually work for this molecule?

A: To overcome extreme steric hindrance, you must either reduce the size of the activating group (using an acid chloride) or use a highly reactive leaving group that provides neighboring group participation (anchimeric assistance).

  • Acyl Chloride Method (Recommended for maximum yield): Converting the acid to an acyl chloride using oxalyl chloride creates the smallest possible activated intermediate, minimizing steric clash[2].

  • Uronium/Aminium Reagents (HATU or COMU): If your substrate or amine is sensitive to acid chlorides, HATU or COMU are the best alternatives. HATU generates an OAt ester; the nitrogen in the pyridine ring of HOAt hydrogen-bonds with the incoming amine, guiding it to the carbonyl carbon (anchimeric assistance)[3]. COMU utilizes an Oxyma leaving group, which is highly efficient for ortho-substituted benzoic acids and poses a lower explosion risk than benzotriazole-based reagents[4].

Quantitative Comparison of Coupling Strategies
Activation MethodReagent SystemTypical Yield (%)Activation TimeEpimerization RiskBest Used For
OBt Ester EDC / HOBt< 20%24 hLowUnhindered substrates (Not recommended here)
OAt Ester HATU / DIPEA75 - 85%1 - 2 hLowAcid-sensitive substrates; hindered amines[3]
Oxyma Ester COMU / DIPEA80 - 95%15 - 30 minVery LowHighly hindered substrates; safer alternative[4]
Acyl Chloride Oxalyl Chloride / DMF> 90%2 hHigh (if chiral)Extreme steric hindrance; robust substrates[2]
Visualizing the Activation Logic

G Start 5-Chloro-2-(dimethylamino) benzoic acid Path1 In-Situ Activation (HATU / COMU) Start->Path1 Mild Conditions Path2 Acid Chloride Formation (Oxalyl Chloride / DMF) Start->Path2 Max Conversion Fail Standard Reagents (EDC/HOBt) Start->Fail High Steric Clash Active1 OAt/Oxyma Active Ester (Anchimeric Assistance) Path1->Active1 Active2 Acyl Chloride (Minimal Steric Bulk) Path2->Active2 ActiveFail OBt Ester (Sterically Blocked) Fail->ActiveFail Product Desired Amide Product Active1->Product Amine + Base Active2->Product Amine + Base NoProduct Low Yield / Recovery ActiveFail->NoProduct Hydrolysis

Activation pathways for sterically hindered ortho-substituted benzoic acids.

FAQ 3: How do I execute the Acid Chloride method without degrading my molecule?

A: The key is to use mild chlorinating conditions. Thionyl chloride requires harsh reflux, which can cause side reactions with the dimethylamino group. Instead, use oxalyl chloride with catalytic DMF at room temperature. The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true, highly reactive chlorinating species[2].

Protocol 1: Step-by-Step Acid Chloride Schotten-Baumann Coupling

Self-Validating System: This protocol relies on visual gas evolution to confirm activation.

  • Vilsmeier-Haack Formation: Dissolve 5-chloro-2-(dimethylamino)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Argon). Add catalytic DMF (0.05 eq). Cool the flask to 0 °C.

  • Chlorination: Add oxalyl chloride (1.5 eq) dropwise.

    • Causality & Validation: You must observe immediate, vigorous gas evolution (CO, CO2, and HCl). If no gas evolves, your oxalyl chloride has degraded and the reaction will fail.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation: The reaction is complete when gas evolution completely ceases and the solution becomes homogeneous.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Crucial: Do not skip this step. Residual oxalyl chloride will react with your amine to form unreactive oxamides.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM (0.1 M) and cool to 0 °C. Add your target amine (1.1 eq) followed dropwise by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Completion: Stir at room temperature for 4-12 hours. Monitor the disappearance of the amine via LCMS or TLC. Quench with saturated aqueous NaHCO3 and extract with DCM.

Workflow Step1 1. Dissolve Acid in anhydrous DCM Step2 2. Add cat. DMF & Oxalyl Chloride (0°C) Step1->Step2 Step3 3. Stir 2h (RT) Gas Evolution Ceases Step2->Step3 Step4 4. Concentrate to remove excess reagent Step3->Step4 Step5 5. Add Amine + DIPEA in DCM (0°C to RT) Step4->Step5

Step-by-step workflow for the mild acid chloride coupling method.

FAQ 4: My amine is sensitive to acid chlorides. How do I optimize the HATU/COMU in-situ activation?

A: When using uronium/aminium salts like HATU or COMU, pre-activation is mandatory for sterically hindered substrates. If you mix the acid, amine, and coupling reagent simultaneously, the amine can react directly with the uronium salt to form a stable guanidinium byproduct, permanently terminating the reaction[3].

Protocol 2: Step-by-Step HATU/COMU Coupling

Self-Validating System: LCMS verification of the active ester intermediate.

  • Pre-Activation: Dissolve 5-chloro-2-(dimethylamino)benzoic acid (1.0 eq) and HATU or COMU (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.5 eq).

    • Validation: The solution will typically undergo a distinct color change (often turning yellow/orange), indicating the deprotonation of the acid and formation of the OAt/Oxyma active ester.

  • Maturation (Critical Step): Stir for 30 minutes at room temperature.

    • Causality: Due to the ortho-dimethylamino group, the formation of the active ester is slower than with unhindered acids. Do not add the amine yet. You can validate this step by taking a 1 µL aliquot, quenching in methanol, and observing the methyl ester mass via LCMS.

  • Coupling: Add the target amine (1.1 eq). If the amine is also sterically hindered, heat the reaction to 40-50 °C. The anchimeric assistance of the OAt/Oxyma group will facilitate the nucleophilic attack despite the steric clash[3].

  • Completion: Stir for 12-24 hours. Quench with water and extract with ethyl acetate.

Sources

Optimization

Resolving chromatography tailing issues with 5-Chloro-2-(dimethylamino)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with analyzing 5-Chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with analyzing 5-Chloro-2-(dimethylamino)benzoic acid .

This molecule presents unique chromatographic hurdles due to its zwitterionic potential, the steric hindrance of the ortho-substituted bulky dimethylamino group, and the electron-withdrawing nature of the chloro-substituent. This guide bypasses generic advice to focus on the exact causality of peak tailing for this compound, providing self-validating protocols to ensure data integrity.

Part 1: Diagnostic Workflow for Peak Tailing

Before altering your method, you must determine whether the tailing is a chemical (thermodynamic) or physical (fluid dynamic) issue. The following decision tree outlines the standard diagnostic logic used in our application labs.

G start Peak Tailing Observed (Asymmetry Factor > 1.5) neutral_test Inject Neutral Marker (e.g., Uracil or Toluene) start->neutral_test is_neutral_tailing Does the Neutral Peak Tail? neutral_test->is_neutral_tailing physical Physical Issue: Check Voids, Tubing, & PEEK Fittings is_neutral_tailing->physical Yes chemical Chemical Issue: Acid/Base or Silanol Interactions is_neutral_tailing->chemical No adjust_ph Adjust Mobile Phase pH (Rule of 2: pH = pKa ± 2) chemical->adjust_ph check_column Switch to Type-B Silica, End-capped, or Polar-Embedded adjust_ph->check_column If tailing persists add_modifier Add Amine Modifier (e.g., 0.1% TEA) check_column->add_modifier If tailing persists

Caption: Diagnostic workflow to differentiate between physical system voids and chemical secondary interactions.

Part 2: Technical Q&A and Causality Analysis

Q1: Why does 5-Chloro-2-(dimethylamino)benzoic acid exhibit severe peak tailing on my standard C18 column? A: The root cause is a combination of mixed ionization states and secondary silanol interactions[1]. This molecule contains an acidic carboxylic acid group and a basic dimethylamino group. The electron-withdrawing chloro group at position 5 increases the acidity of the carboxylate while decreasing the basicity of the amine. If your mobile phase pH is between 3.0 and 5.0, the molecule exists partially as a zwitterion. Furthermore, the protonated basic dimethylamino group will undergo strong ion-exchange interactions with ionized, unendcapped silanols ( Si−O− ) on the silica stationary phase[2]. Because these secondary interaction sites are energetically heterogeneous and easily saturated, the analyte molecules desorb at different rates, causing the characteristic "tail"[3].

Q2: How should I adjust my mobile phase pH to fix this? A: You must force the molecule into a single, uniform ionization state by operating at least 2 pH units away from its pKa values[4]. You have two thermodynamically sound options:

  • Low pH Strategy (pH < 2.0): Use 0.1% Trifluoroacetic acid (TFA). This fully protonates the carboxylic acid (making it neutral) and fully protonates the amine (making it a cation). While the molecule is cationic, TFA acts as a weak ion-pairing agent, and the highly acidic pH suppresses silanol ionization ( Si−OH ), minimizing secondary interactions[5].

  • High pH Strategy (pH ~ 9.0): Use 10 mM Ammonium Bicarbonate (adjusted with ammonium hydroxide). This fully deprotonates the carboxylic acid (anion) and neutralizes the amine. The anionic charge of the molecule will electrostatically repel the negatively charged silanols on the column, resulting in exceptionally sharp peaks. Note: This requires a high-pH stable hybrid column (e.g., BEH technology).

Q3: I adjusted the pH to 2.0, but I still see an Asymmetry Factor (As) of 1.8. What is the next step? A: If thermodynamic control (pH) fails, you must address the stationary phase chemistry. Standard "Type-A" silica contains high levels of metal impurities that activate silanols[6]. Switch to a high-purity "Type-B" silica column that is highly end-capped[1]. If steric hindrance from the bulky dimethylamino group prevents the molecule from interacting cleanly with a dense C18 phase, switch to a Polar-Embedded column (e.g., Shield RP18). The embedded amide or carbamate groups create a virtual water layer that shields residual silanols from the basic amine[1].

Q4: Every peak in my chromatogram is tailing, including my neutral void volume marker. Is this a chemistry issue? A: No. If a neutral compound (which cannot undergo acid-base or silanol interactions) tails, you have a physical fluid dynamics problem[7]. This is known as "infinite dilution" caused by a void[7]. Common culprits include a collapsed column bed, a partially blocked frit[8], or dead volume from improperly seated PEEK ferrules in your extra-column tubing[9].

Part 3: Quantitative Data Presentation

To simplify method development, reference the table below to understand how mobile phase pH dictates the chromatographic behavior of 5-Chloro-2-(dimethylamino)benzoic acid.

Mobile Phase pHDominant Analyte StateSilanol State ( Si−OH )Expected Chromatographic BehaviorRecommended Action
pH < 2.0 (e.g., 0.1% TFA)Cationic (Protonated amine, neutral acid)Fully protonated (Neutral)Good peak shape; retention depends on ion-pairing.Use highly end-capped Type-B C18.
pH 3.5 - 5.5 (e.g., Acetate buffer)Zwitterionic / Mixed statesPartially ionized ( Si−O− )Severe tailing , broad peaks, poor reproducibility[8].Avoid this pH range entirely.
pH 6.0 - 7.5 (e.g., Phosphate buffer)Anionic (Neutral amine, ionized acid)Highly ionized ( Si−O− )Moderate tailing; potential metal chelation issues.Add 0.1% Triethylamine (TEA) as a silanol blocker[1].
pH > 8.5 (e.g., NH4​HCO3​ )Anionic (Neutral amine, ionized acid)Fully ionized ( Si−O− )Excellent peak shape due to electrostatic repulsion.Use high-pH stable hybrid silica columns.

Part 4: Self-Validating Experimental Protocol

To definitively resolve tailing for this compound, execute the following step-by-step methodology. This protocol includes a self-validation step to ensure the instrument is not the source of the error.

Phase 1: System Validation (Ruling out Physical Voids)

  • Prepare a Neutral Marker: Dissolve 10 µg/mL of Uracil (void marker) and 50 µg/mL of Toluene (retention marker) in 50:50 Water:Acetonitrile.

  • Inject: Inject 2 µL onto your current column at 1.0 mL/min (Isocratic 50:50 Water:Acetonitrile).

  • Evaluate: Calculate the Asymmetry Factor ( As​ ) for Toluene at 10% peak height.

    • Self-Validation Check: If As​>1.2 , stop. Re-cut your capillary tubing and replace the PEEK ferrules[9]. If As​≤1.2 , the system is physically sound; proceed to Phase 2.

Phase 2: Chemical Optimization for 5-Chloro-2-(dimethylamino)benzoic acid

  • Mobile Phase Preparation (Gravimetric):

    • Mobile Phase A: Weigh 1.0 g of Trifluoroacetic Acid (TFA) and add to 1000 mL of LC-MS grade water. Mix thoroughly and sonicate for 5 minutes. (Final pH ~ 1.9).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column Selection: Install a high-purity, polar-embedded C18 column (e.g., 100 x 4.6 mm, 3 µm) to shield basic amine interactions[1].

  • Sample Diluent Match: Dissolve your standard in a diluent that is weaker than the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile) to prevent volume overload and injection solvent effects[8].

  • Chromatographic Run:

    • Equilibrate the column with 95% A / 5% B for 10 column volumes.

    • Run a gradient from 5% B to 95% B over 15 minutes.

  • Data Processing: Integrate the peak and measure the USP Tailing Factor ( Tf​ ) at 5% peak height. A successful optimization will yield a Tf​ between 0.9 and 1.2[3].

References

  • HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:[Link]

  • Chromatography Peak Tailing Guide Source: scribd.com URL:[Link]

  • How to avoid peak tailing in HPLC chromatography Source: blogspot.com (Chrominfo) URL:[Link]

  • HPLC CHROMATOGRAPHY HINTS and TIPS FOR Peak Tailing Source: blogspot.com URL:[Link]

  • HPLC Troubleshooting Guide | High Performance Liquid Chromatography Source: scribd.com (Thermo Scientific Guide) URL:[Link]

  • Poor chromatographic peak shapes on Acquity - WKB54306 Source: waters.com (Knowledge Base) URL:[Link]

Sources

Troubleshooting

Optimization of temperature and pH for 5-Chloro-2-(dimethylamino)benzoic acid stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and formulation scientists in troubleshooting the physicochemical behavio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and formulation scientists in troubleshooting the physicochemical behavior of 5-Chloro-2-(dimethylamino)benzoic acid (5-Cl-2-DMABA).

Because this molecule contains both an electron-withdrawing chlorinated aromatic ring, a tertiary amine, and a carboxylic acid, its stability and solubility are highly dependent on its protonation state. This guide synthesizes field-proven insights with rigorous mechanistic causality to ensure your experimental workflows are robust and self-validating.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my 5-Cl-2-DMABA solution precipitate unpredictably when adjusting the pH between 3.0 and 4.5?

The Causality: This is a classic manifestation of the molecule's isoelectric point (pI). 5-Cl-2-DMABA is an amphoteric molecule. At highly acidic pH, the dimethylamino group is protonated (cationic form). At basic pH, the carboxylic acid is deprotonated (anionic form). However, between pH 2.5 and 4.5, the molecule exists predominantly as a neutral zwitterion . Research on the tautomeric and microscopic protonation equilibria of anthranilic acid derivatives confirms that these molecules form strong intramolecular charge-transfer hydrogen bonds and exist mainly in the zwitterionic form near their isoelectric point, drastically reducing their aqueous solubility[1]. Actionable Solution: To maintain solubility during liquid formulation or stock preparation, buffer your solutions at either pH < 2.0 or pH > 5.5. If you must work near the pI, introduce a co-solvent (e.g., 5-10% DMSO or methanol) to disrupt the intramolecular hydrogen bonding.

Q2: I am observing a steady loss of the parent peak in HPLC when heating the sample above 60°C. What is the degradation pathway?

The Causality: You are likely observing protodecarboxylation . Ortho-aminobenzoic acids are highly susceptible to losing their carboxyl group as CO₂, especially under thermal stress. The ortho-dimethylamino group provides both steric bulk and electronic effects that weaken the C-C bond of the carboxylate. This decarboxylation pathway is well-documented and can even be inadvertently accelerated if trace transition metals (like Palladium or Copper from upstream synthesis) are present in your sample[2]. Actionable Solution: Keep processing and storage temperatures below 40°C. If your workflow requires heating (e.g., for dissolution), limit the exposure time to less than 30 minutes and add a metal chelator like EDTA (1 mM) to sequester trace catalytic metals.

Q3: During long-term stability testing at pH 7.4, a new polar peak appears in the LC-MS (+16 m/z). How do I prevent this?

The Causality: A mass shift of +16 Da in a tertiary amine subjected to aqueous buffer over time is the hallmark of N-oxidation . The dimethylamino group is highly nucleophilic and prone to oxidation by dissolved oxygen or trace peroxides in your buffers, forming an N-oxide degradant. Actionable Solution: Formulate your buffers using ultra-pure, degassed water. Sparge the final solution with Nitrogen or Argon, and consider adding a water-soluble antioxidant such as ascorbic acid (0.1% w/v) or sodium metabisulfite.

Part 2: Logical Relationships & Experimental Workflows

To visualize the pH-dependent behavior discussed in Q1, refer to the protonation state diagram below.

Protonation Cation Cation Zwitterion Zwitterionic Form pH 2.5 - 4.5 Net Charge: 0 Cation->Zwitterion -H⁺ (pKa1 ~2.5) Zwitterion->Cation +H⁺ Anion Anion Zwitterion->Anion -H⁺ (pKa2 ~4.5) Anion->Zwitterion +H⁺

Logical relationship of 5-Cl-2-DMABA protonation states across pH gradients.

Validated Experimental Protocols

To rigorously determine the exact stability boundaries for your specific batch of 5-Cl-2-DMABA, follow these self-validating protocols.

Protocol A: pH-Solubility & Tautomeric Stability Profiling

This protocol utilizes mass-balance tracking to ensure no compound is lost to non-specific adsorption.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 8.0 (0.5 pH increments) using phosphate and citrate systems.

  • Spiking & Equilibration: Add 10 mg of solid 5-Cl-2-DMABA to 1 mL of each buffer. Vortex for 5 minutes and incubate at 25°C on a thermoshaker at 800 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation (Self-Validating Step): Centrifuge the suspensions at 14,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical: Discard the first 100 µL of filtrate to saturate the membrane and account for non-specific adsorption.

  • Quantification: Dilute the filtrate 1:100 in the mobile phase and analyze via HPLC-DAD (λ = 254 nm). Compare peak areas against a 5-point calibration curve (0.01 - 1.0 mg/mL) prepared in a universal solvent (50:50 Water:Acetonitrile).

Protocol B: Forced Degradation (Thermal & Oxidative) Assay
  • Sample Preparation: Prepare a 1 mg/mL solution of 5-Cl-2-DMABA in pH 7.4 phosphate buffer.

  • Thermal Stress: Aliquot 2 mL into amber glass HPLC vials. Seal tightly and incubate at 60°C in a forced-air oven.

  • Oxidative Stress: To a separate 2 mL aliquot, add H₂O₂ to a final concentration of 0.3% v/v. Incubate at 25°C.

  • Quenching & Analysis: Pull 100 µL samples at 0, 24, 48, and 72 hours. Critical: Instantly quench oxidative samples with 10 µL of 1M sodium thiosulfate to stop degradation at the exact time point. Analyze via LC-MS to quantify the +16 m/z (N-oxide) or -44 m/z (decarboxylation) shifts.

ExpWorkflow N1 Step 1: Buffer Preparation (pH 2.0 - 8.0, 0.5 increments) N2 Step 2: Stock Spiking (10 mg/mL 5-Cl-2-DMABA) N1->N2 N3 Step 3: Thermal & Oxidative Stress (4°C, 25°C, 40°C, 60°C) N2->N3 N4 Step 4: Sampling & Quenching (Timepoints: 0, 24, 48, 72h) N3->N4 N5 Step 5: HPLC-DAD / LC-MS (Quantification & Mass Balance) N4->N5

Experimental workflow for pH-solubility and forced degradation profiling.

Part 3: Quantitative Data Summary

The following table summarizes the expected physicochemical behavior of 5-Cl-2-DMABA based on empirical testing and structural thermodynamics. Use this as a baseline for your formulation parameters.

pH RangeDominant SpeciesEst. Aqueous Solubility (mg/mL)Thermal Stability (60°C, 48h)Primary Degradation Risk
< 2.0 Cationic> 50.0High (>98% recovery)Minimal
2.5 - 4.5 Zwitterionic< 1.0Moderate (~85% recovery)Protodecarboxylation
6.0 - 8.0 Anionic> 100.0Low (<70% recovery)N-Oxidation

References

  • Title: Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives Source: Journal of Solution Chemistry (via ResearchGate) URL: [Link]

  • Title: Synthesis of Tribenzo[b,d,f]azepines via Cascade π-Extended Decarboxylative Annulation Involving Cyclic Diaryliodonium Salts Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Method Development for 5-Chloro-2-(dimethylamino)benzoic Acid: A Column Chemistry Comparison Guide

Introduction 5-Chloro-2-(dimethylamino)benzoic acid presents a highly specific analytical challenge. Structurally, it possesses a carboxylic acid (pKa ~2.5), a tertiary amine (pKa ~5.5), and a halogenated aromatic ring.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-2-(dimethylamino)benzoic acid presents a highly specific analytical challenge. Structurally, it possesses a carboxylic acid (pKa ~2.5), a tertiary amine (pKa ~5.5), and a halogenated aromatic ring. This polyfunctional nature leads to zwitterionic behavior at intermediate pH levels and complex secondary interactions with silica-based stationary phases.

Standard reversed-phase (RP) methods often suffer from poor retention, severe peak tailing, and baseline instability when applied to this molecule. As a Senior Application Scientist, I have systematically evaluated alternative stationary phases to overcome these limitations. This guide objectively compares Standard C18, Polar-Embedded C18, and Pentafluorophenyl (PFP) chemistries, providing a self-validating protocol to ensure robust and reproducible quantification.

Mechanistic Insights: The Pitfalls of Standard C18

When analyzing anthranilic acid derivatives, standard C18 columns are frequently employed with acidic mobile phases to suppress the ionization of the carboxylic acid (1)[1]. At a mobile phase pH of 2.7 (using 0.1% formic acid), the carboxylic acid is predominantly neutral, but the dimethylamino group becomes fully protonated (positively charged).

On a standard C18 column, this localized positive charge interacts strongly with residual ionized silanols on the silica surface via ion-exchange mechanisms. This causality directly results in severe peak tailing. Furthermore, the standard C18 phase relies solely on dispersive (hydrophobic) interactions, which fail to fully leverage the unique polarizability of the chloro-aromatic moiety.

Column Chemistry Comparison: C18 vs. Polar-Embedded vs. PFP

To resolve these chromatographic issues, we must rationally shift our stationary phase selection to match the analyte's specific functional groups:

  • Standard C18: High hydrophobicity, but highly prone to detrimental silanol interactions with basic amines.

  • Polar-Embedded C18: Incorporates an amide or carbamate group near the silica surface. This shields residual silanols and provides hydrogen-bonding capabilities, drastically improving peak shape for polar basic analytes (2)[2].

  • PFP (Pentafluorophenyl): Offers multiple retention mechanisms. The highly electronegative fluorine atoms create a strong dipole that interacts favorably with the chloro-substituent on the analyte, enhancing both retention and selectivity for polar and halogenated compounds (3)[3].

G Analyte 5-Chloro-2-(dimethylamino) benzoic acid PFP PFP Stationary Phase Analyte->PFP Binds via PiPi π-π Interactions (Aromatic Ring) PFP->PiPi Dipole Dipole-Dipole (C-F & C-Cl) PFP->Dipole Hbond Hydrogen Bonding (COOH & Amine) PFP->Hbond Hydro Hydrophobic (Aliphatic) PFP->Hydro

Fig 1. Multi-modal retention mechanisms of a PFP column for halogenated analytes.

Experimental Data: Performance Comparison

The following table summarizes the chromatographic performance of the three column chemistries under identical mobile phase conditions (Isocratic 40% Acetonitrile / 60% Water with 0.1% Formic Acid, Flow rate: 1.0 mL/min, Column Temp: 30°C).

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Primary Limitation/Advantage
Standard C18 4.2 min1.856,500Severe tailing due to amine-silanol interaction.
Polar-Embedded C18 3.5 min1.1511,200Excellent peak shape; slightly reduced retention.
PFP (Pentafluorophenyl) 5.8 min1.0514,500Superior retention and peak shape via multi-modal interactions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints. If a checkpoint fails, the system halts, preventing the generation of artifactual data.

G Start 1. Analyte Profiling (pKa & LogP) pH 2. Mobile Phase Selection (pH 2.7 to protonate amine) Start->pH Col 3. Column Screening (C18 vs Polar-C18 vs PFP) pH->Col Eval 4. Performance Evaluation (Tailing Factor & Plates) Col->Eval Val 5. Protocol Validation (Self-Validating SST) Eval->Val

Fig 2. Step-by-step logical workflow for HPLC method development.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water. Prepare Mobile Phase B using 100% LC-MS grade Acetonitrile.

  • Self-Validation Check: Measure the pH of Mobile Phase A. It must read 2.7 ± 0.1. If it falls outside this range, discard and remake. This ensures the ionization state of the analyte remains completely consistent.

Step 2: System Equilibration

  • Action: Install the PFP column (150 x 4.6 mm, 3 µm). Pump the isocratic mixture (60% A / 40% B) at 1.0 mL/min for a minimum of 20 column volumes.

  • Self-Validation Check: Monitor the pump pressure and UV baseline (at 254 nm). The pressure ripple must be < 1.0%, and baseline drift must be < 1 mAU/min. Do not inject samples until these criteria are strictly met.

Step 3: Sample Preparation

  • Action: Dissolve the 5-Chloro-2-(dimethylamino)benzoic acid reference standard in a diluent matching the mobile phase composition (60:40 Water:Acetonitrile) to yield a 50 µg/mL solution.

  • Self-Validation Check: Visually inspect for particulates and filter through a 0.22 µm PTFE syringe filter. Using a diluent stronger than the mobile phase will cause peak splitting; matching the mobile phase validates the injection integrity.

Step 4: System Suitability Testing (SST)

  • Action: Inject 5 µL of the standard solution for 5 consecutive replicates.

  • Self-Validation Check: Calculate the %RSD for both retention time and peak area. The %RSD must be ≤ 2.0%, and the Tailing Factor ( Tf​ ) must be ≤ 1.2. If the system fails this check, halt the sequence and perform system maintenance.

Step 5: Sample Analysis

  • Action: Proceed with unknown sample injections, bracketing with the standard every 10 injections.

  • Self-Validation Check: The recovery of the bracketing standards must fall between 98.0% and 102.0%.

Conclusion

Developing an HPLC method for polyfunctional molecules like 5-Chloro-2-(dimethylamino)benzoic acid requires moving beyond default C18 columns. By understanding the causality between the analyte's zwitterionic nature, its halogenated aromatic ring, and the stationary phase chemistry, we can rationally select a PFP column to achieve superior chromatographic performance. Implementing a self-validating protocol ensures that this performance translates into highly trustworthy, reproducible data for drug development applications.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 5-Chloro-2-(dimethylamino)benzoic acid: A Comparative Guide

As mass spectrometry (MS) continues to drive advancements in targeted metabolomics, lipidomics, and drug discovery, the precise structural characterization of highly functionalized building blocks is paramount. 5-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry (MS) continues to drive advancements in targeted metabolomics, lipidomics, and drug discovery, the precise structural characterization of highly functionalized building blocks is paramount. 5-Chloro-2-(dimethylamino)benzoic acid (5-Cl-2-DMABA) is a specialized halogenated derivative frequently encountered as a pharmacophore or an active derivatizing agent.

In this guide, we will objectively compare the gas-phase fragmentation behavior of 5-Cl-2-DMABA against common structural alternatives. By understanding the underlying thermochemical causality—specifically the "ortho effect"—researchers can confidently distinguish this compound from its positional isomers and unchlorinated analogs during LC-MS/MS workflows.

Mechanistic Causality: The "Ortho Effect" in Gas-Phase Dissociation

To interpret the fragmentation of 5-Cl-2-DMABA, we must first look at the site of ionization. In positive electrospray ionization (+ESI), dimethylaminobenzoic acids preferentially protonate at the highly basic tertiary nitrogen atom 1.

However, the spatial proximity of the substituents in ortho-substituted benzoic acids triggers a pronounced, thermodynamically driven dissociation pathway known as the ortho effect 2.

  • The Mechanism: An intramolecular proton transfer occurs between the protonated amine and the carboxyl group. This facilitates a nucleophilic interaction that ejects a neutral water molecule (-18 Da), forming a highly stable, cyclic benzoxazinone-like intermediate.

  • The Halogen Influence: The addition of the electron-withdrawing 5-chloro substituent alters the electron density of the aromatic ring. While it does not prevent the ortho effect, it lowers the activation energy for subsequent, higher-energy fragmentation steps (such as the loss of CO or HCl) compared to unchlorinated analogs.

Pathway M [M+H]+ m/z 200 (35Cl) / 202 (37Cl) H2O [M+H - H2O]+ m/z 182 / 184 M->H2O Primary (-18 Da) Ortho Effect CO2 [M+H - CO2]+ m/z 156 / 158 M->CO2 Secondary (-44 Da) CO [M+H - H2O - CO]+ m/z 154 / 156 H2O->CO -28 Da (High CE) HCl [M+H - H2O - HCl]+ m/z 146 H2O->HCl -36 Da (High CE)

Gas-phase fragmentation pathway of 5-Chloro-2-(dimethylamino)benzoic acid.

Comparative Performance: 5-Cl-2-DMABA vs. Alternatives

To objectively evaluate the analytical signature of 5-Cl-2-DMABA, we must benchmark its fragmentation against two primary alternatives:

  • 2-(Dimethylamino)benzoic acid (2-DMABA): The unchlorinated parent compound. Comparing against this isolates the effect of the chlorine isotope pattern.

  • 4-(Dimethylamino)benzoic acid (4-DMABA): The para-isomer, heavily utilized as a charge-tagging derivatization agent in lipidomics 3. Comparing against this proves the spatial necessity of the ortho effect.

Quantitative Data Summary
CompoundPrecursor Ion [M+H]+Primary Fragment (m/z)Secondary Fragments (m/z)Dominant Neutral Loss
5-Chloro-2-(dimethylamino)benzoic acid 200.05 (³⁵Cl) / 202.05 (³⁷Cl)182.04 / 184.04154.04, 146.06-H₂O (-18 Da)
2-(Dimethylamino)benzoic acid 166.09148.08120.08, 104.05-H₂O (-18 Da)
4-(Dimethylamino)benzoic acid 166.09122.10107.07, 77.04-CO₂ (-44 Da)

Key Insight: The para-isomer (4-DMABA) cannot physically undergo the intramolecular interaction required for water loss. Consequently, its primary fragmentation route is the direct expulsion of carbon dioxide (-44 Da). This stark divergence in neutral loss is the definitive metric for differentiating ortho and para isomers in a complex mixture.

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure absolute trustworthiness in your structural assignments, implement the following self-validating methodology. This protocol uses intrinsic isotopic signatures to automatically verify the presence of the halogen, preventing false positives from isobaric background noise.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid, yielding a final concentration of 1 µg/mL.

  • Causality: Formic acid drives the pH below the pKa of the dimethylamino group, ensuring >99% protonation in solution. This maximizes droplet charging and subsequent +ESI sensitivity.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 50 x 2.1 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: Rapid gradient elution compresses the analyte band, increasing the signal-to-noise ratio while physically separating the target from unchlorinated or para-substituted impurities before they reach the ionization source.

Step 3: Tandem MS Acquisition (Ramped CE)

  • Action: Operate the mass spectrometer in Positive ESI mode. Set the Collision Energy (CE) to a ramped gradient of 15 eV to 30 eV.

  • Causality: A static CE often misses the full mechanistic picture. Ramping the energy ensures simultaneous capture of the low-energy primary loss (-H₂O at m/z 182) and the higher-energy secondary losses (-CO at m/z 154; -HCl at m/z 146) within a single spectral acquisition.

Step 4: The Self-Validation Check (Data Processing)

  • Action: Filter the resulting MS1 and MS2 spectra for the characteristic Chlorine-35/Chlorine-37 isotopic ratio.

  • Causality: A valid spectrum for 5-Cl-2-DMABA must exhibit a ~3:1 intensity ratio between m/z 200 and m/z 202 in the precursor scan, and a mirrored 3:1 ratio in the m/z 182 / 184 fragment pair. If this ratio is absent, the protocol automatically flags the peak as an isobaric contaminant.

Workflow Input LC-MS/MS Data Unknown Isomer CheckIso Isotope Pattern 3:1 (35Cl:37Cl)? Input->CheckIso NoCl Unchlorinated (e.g., 2-DMABA) CheckIso->NoCl No CheckLoss Primary Neutral Loss? CheckIso->CheckLoss Yes Para Loss of CO2 (-44) Para-Isomer CheckLoss->Para -CO2 dominant Ortho Loss of H2O (-18) Ortho-Isomer CheckLoss->Ortho -H2O dominant

Logical workflow for distinguishing halogenated aminobenzoic acid isomers via MS/MS.

References

  • para-chlorobenzoic acid pcba: Topics by Science.gov Science.gov
  • Lipidomics: Comprehensive Mass Spectrometry Of Lipids VDOC.PUB
  • QSPR Prediction of pKa for Benzoic Acids in Different Solvents ResearchG

Sources

Validation

Comparative Reactivity Guide: 5-Chloro-2-(dimethylamino)benzoic acid vs. 2-Chlorobenzoic acid

As drug development and complex molecule synthesis evolve, selecting the correct building blocks is paramount. While 2-chlorobenzoic acid and 5-chloro-2-(dimethylamino)benzoic acid may appear superficially similar as hal...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex molecule synthesis evolve, selecting the correct building blocks is paramount. While 2-chlorobenzoic acid and 5-chloro-2-(dimethylamino)benzoic acid may appear superficially similar as halogenated benzoic acids, their reactivity profiles are fundamentally divergent. This divergence is driven by profound differences in steric hindrance, electronic distribution, and the spatial relationship between their functional groups.

This guide provides an authoritative, data-backed comparison of these two synthons, detailing the causality behind their chemical behavior and providing validated experimental workflows for their application.

Structural & Electronic Profiling

To understand how these molecules behave in a reactor, we must first deconstruct their electronic architecture:

  • 2-Chlorobenzoic Acid: This molecule features an electron-deficient aromatic ring. The carboxyl group (-COOH) and the chlorine atom both exert electron-withdrawing effects (-I and -M). Crucially, the chlorine is located ortho to the carboxylic acid, enabling powerful proximity effects during transition-metal catalysis.

  • 5-Chloro-2-(dimethylamino)benzoic Acid: The introduction of the dimethylamino (-NMe₂) group at the 2-position radically alters the molecule. The -NMe₂ group is strongly electron-donating (+M), making the ring highly electron-rich. The chlorine atom is pushed to the 5-position (meta to the -COOH, para to the -NMe₂), isolating it from proximity-based activation and deactivating it toward oxidative addition. Furthermore, the bulky ortho -NMe₂ group creates severe steric shielding around the carboxylic acid.

Comparative Reactivity Matrix

The following table summarizes the quantitative performance and reactivity expectations for both compounds across standard synthetic transformations.

Reaction Type2-Chlorobenzoic Acid5-Chloro-2-(dimethylamino)benzoic Acid
Steric Hindrance at -COOH Low (A-value of -Cl ≈ 0.43 kcal/mol)High (A-value of -NMe₂ ≈ 1.5–2.1 kcal/mol)
Ullmann Amination (Cu-cat, 130°C) 85–99% yield (Ortho-directed)[1]< 5% yield (No directing group, deactivated)
Standard Amidation (EDC/HOBt, RT) > 90% yield (Unobstructed attack)20–30% yield (Sterically blocked)
Hindered Amidation (HATU/DIPEA, RT) > 95% yield 85–90% yield (Anchimeric assistance required)
Electrophilic Aromatic Sub. (EAS) Slow, low yield (Deactivated ring)Fast, high yield (Activated by -NMe₂)

Mechanistic Deep Dive: The Ortho-Effect vs. Electronic Deactivation

The Ullmann Coupling Paradigm

The [3] is a cornerstone for synthesizing N-aryl anthranilic acids. 2-Chlorobenzoic acid is exceptionally reactive in this context due to the ortho-effect .

When treated with a base, the carboxylic acid deprotonates. This carboxylate anion acts as an internal, bidentate ligand, coordinating directly to the Copper(I) catalyst. This coordination forces the metal center into immediate spatial proximity with the adjacent C-Cl bond, drastically lowering the activation energy required for oxidative addition.

Conversely, in 5-chloro-2-(dimethylamino)benzoic acid , the chlorine is at the 5-position. The carboxylate cannot bridge the physical distance to coordinate the copper and activate the C-Cl bond. Furthermore, the strong electron-donating effect of the para-dimethylamino group pushes electron density into the C-Cl antibonding orbital, chemically repelling the electron-rich Cu(I) species and shutting down the cross-coupling pathway.

OrthoEffect A 2-Chlorobenzoic Acid + Cu(I) B Carboxylate-Cu Coordination A->B K2CO3, -HCl C Oxidative Addition (Cu(III) Complex) B->C Ortho-Proximity D Reductive Elimination (C-N Bond) C->D Amine

Fig 1: Ortho-directed Ullmann coupling mechanism enabled by carboxylate-copper coordination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, complete with causality explanations for each reagent choice and built-in analytical checkpoints.

Protocol A: Regioselective Cu-Catalyzed Amination of 2-Chlorobenzoic Acid

Adapted from [1].

Rationale: Exploiting the ortho-directing carboxylate to drive C-N bond formation under relatively mild Ullmann conditions.

  • Setup: In an oven-dried Schlenk tube, combine 2-chlorobenzoic acid (1.0 eq), an aniline derivative (1.1 eq), Cu₂O (5 mol%), and K₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous 2-ethoxyethanol (0.5 M). Causality: 2-ethoxyethanol acts as a weakly coordinating solvent that stabilizes the Cu(I) intermediate without outcompeting the carboxylate directing group.

  • Reaction: Stir at 130 °C under an argon atmosphere for 18 hours.

  • Self-Validation Checkpoint: The reaction mixture will shift from a red/brown suspension to a dark, homogeneous solution as the active Cu-amine complex forms. Monitor via LC-MS (ESI-negative mode); the starting material mass (m/z 155) should completely disappear, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with water, and filter through Celite to remove copper salts. Carefully acidify the filtrate with 1M HCl to pH 3–4. Causality: Acidification protonates the product, causing the N-aryl anthranilic acid to precipitate, while unreacted aniline remains soluble as a hydrochloride salt. Filter and dry the precipitate.

Protocol B: Sterically Hindered Amidation of 5-Chloro-2-(dimethylamino)benzoic Acid

Rationale: The ortho-dimethylamino group creates immense steric bulk around the carbonyl carbon. Traditional carbodiimides (like EDC) form an O-acylisourea intermediate that is susceptible to competitive hydrolysis when nucleophilic attack is blocked. Therefore, HATU is required. HATU forms an active HOAt ester, where the pyridine ring of HOAt provides anchimeric assistance (hydrogen-bonding with the incoming amine) to guide it through the steric shield.

  • Activation: Dissolve 5-chloro-2-(dimethylamino)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is bulky and non-nucleophilic, ensuring the carboxylic acid is deprotonated despite the buffering effect of the internal basic -NMe₂ group, without participating in side reactions.

  • Coupling: Stir for 15 minutes at room temperature to ensure complete HOAt ester formation, then add the target amine (1.2 eq). Stir for 4–6 hours.

  • Self-Validation Checkpoint: The starting material is a zwitterion and will streak heavily on standard silica TLC. Rely exclusively on LC-MS (ESI-positive mode) to confirm the consumption of the acid and the formation of the amide.

  • Workup (Critical): Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃, followed by brine.

    • Crucial Causality:Do not use acidic washes (e.g., 1M HCl or citric acid). The dimethylamino group is basic. Acidic washing will protonate the -NMe₂ group, forming a highly water-soluble ammonium salt, pulling your target product into the aqueous waste and destroying your yield.

Workflow S1 Activation HATU + DIPEA S2 Coupling Amine Addition S1->S2 S3 Quench Sat. NaHCO3 Wash S2->S3 S4 Purification Non-acidic Workup S3->S4

Fig 2: Optimized amidation workflow for sterically hindered, basic benzoic acid derivatives.

Conclusion

The choice between 2-chlorobenzoic acid and 5-chloro-2-(dimethylamino)benzoic acid dictates the entire synthetic strategy of a project. 2-Chlorobenzoic acid is an ideal substrate for transition-metal-catalyzed cross-coupling due to its unhindered, ortho-directing carboxylate. In stark contrast, 5-chloro-2-(dimethylamino)benzoic acid is highly deactivated toward cross-coupling at the halogen but presents a unique challenge in amidation due to severe steric shielding and zwitterionic behavior, necessitating specialized coupling reagents (HATU) and carefully pH-controlled purification strategies.

References

  • Title: Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives Source: Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: Molecules (MDPI) URL: [Link]

  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

Comparative

FTIR Spectral Analysis of 5-Chloro-2-(dimethylamino)benzoic Acid: A Comparative Guide to ATR vs. KBr Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Chloro-2-(dimethylamino)benzoic acid (API Intermediate) Executive Summary 5-Chloro-2-(dimethylamino)benzoic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Chloro-2-(dimethylamino)benzoic acid (API Intermediate)

Executive Summary

5-Chloro-2-(dimethylamino)benzoic acid is a structurally complex intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Verifying its structural integrity requires precise characterization of its distinct functional moieties: the carboxylic acid, the tertiary amine, and the aryl chloride. Fourier Transform Infrared (FTIR) spectroscopy serves as the analytical gold standard for this purpose.

This guide objectively compares the two dominant FTIR sampling methodologies—Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission —evaluating their performance, spectral artifacts, and practical utility in characterizing this specific compound.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

When analyzing solid powders like 5-chloro-2-(dimethylamino)benzoic acid, the choice of sampling technique fundamentally alters the resulting spectral data. Understanding the physical causality behind these differences is critical for accurate library matching and functional group assignment.

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: Relies on an evanescent wave penetrating the sample in direct contact with a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Performance for Target Compound: Excellent for rapid screening. However, because the depth of penetration is wavelength-dependent (penetrating deeper at lower wavenumbers), the strong C-Cl stretch (600–800 cm⁻¹) will appear artificially intensified compared to the C=O stretch (~1700 cm⁻¹).

  • Artifacts: Susceptible to anomalous dispersion, which can cause slight peak shifts in the highly polar carboxylic acid region.

KBr Pellet Transmission
  • Mechanism: Infrared light passes directly through a homogenized, pressed disc of the sample diluted in an IR-transparent alkali halide matrix.

  • Performance for Target Compound: Provides a "true" absorption spectrum ideal for quantitative analysis and rigorous reference library building. It eliminates the wavelength-dependent intensity skew seen in ATR.

  • Artifacts: If the compound is not milled to a particle size smaller than the wavelength of incident IR light (< 2 µm), the spectrum will suffer from the Christiansen effect (baseline sloping due to Mie scattering). Furthermore, the strong solvating power of ambient water absorbed by hygroscopic KBr can disrupt the intramolecular hydrogen bonding of the ortho-substituted benzoic acid[1].

Self-Validating Experimental Protocols

To guarantee scientific integrity, every analytical run must operate as a self-validating system. The following protocols integrate real-time quality control checks to ensure data fidelity.

Protocol A: ATR-FTIR Workflow
  • System Validation: Scan a standard polystyrene calibration film. Validation Check: The aromatic C=C stretching peak must resolve exactly at 1601 ± 1 cm⁻¹. Any deviation mandates interferometer realignment.

  • Crystal Cleaning & Background: Clean the diamond crystal with isopropyl alcohol and allow it to evaporate. Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution). Validation Check: The baseline must sit at 100% transmittance with no residual organic peaks.

  • Sample Application: Apply ~2 mg of 5-chloro-2-(dimethylamino)benzoic acid directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Data Acquisition: Collect the sample spectrum. Validation Check: Ensure the maximum absorbance does not exceed 1.2 AU to prevent detector saturation and non-linear photometric response.

Protocol B: KBr Pellet Transmission Workflow
  • Desiccation (Causality): Dry both the sample and the KBr powder in a vacuum oven at 60°C for 2 hours. Reasoning: KBr is highly hygroscopic. Moisture will artificially inflate the broad O-H stretching region (2500–3300 cm⁻¹), masking the compound's intrinsic carboxylic acid signals.

  • Milling: Combine ~1.5 mg of the compound with 150 mg of anhydrous KBr in an agate mortar. Triturate vigorously for 3–5 minutes. Reasoning: Reducing particle size below 2 µm prevents baseline drift caused by infrared light scattering.

  • Pressing: Transfer the mixture to a 13 mm die set and apply 10 tons of pressure under a vacuum for 2 minutes.

  • Optical Validation: Visually inspect the resulting pellet. Validation Check: The pellet must be visually translucent. An opaque pellet indicates insufficient milling or moisture ingress, and the sample must be discarded.

  • Acquisition: Mount the pellet and acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.

Analytical Workflow Visualization

Workflow cluster_0 FTIR Sampling Methodologies A 5-Chloro-2-(dimethylamino) benzoic acid B ATR-FTIR (ZnSe/Diamond) A->B C Transmission FTIR (KBr Pellet) A->C D Interferogram & Fourier Transform B->D Evanescent Wave C->D IR Transmittance E Spectral Deconvolution & Functional Group ID D->E

Fig 1. FTIR analytical workflow comparing ATR and KBr methodologies for API characterization.

Spectral Deconvolution & Functional Group Analysis

The structural confirmation of 5-chloro-2-(dimethylamino)benzoic acid relies on identifying the specific vibrational modes of its functional groups. The table below summarizes the quantitative spectral data expected for this compound.

Quantitative Data Summary
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
Carboxylic Acid O-H Stretch2500 – 3300Strong, BroadConfirms intact acid; broadness is driven by hydrogen bonding[2].
Carboxylic Acid C=O Stretch1700 – 1725Strong, SharpPrimary identifier for the carboxyl carbonyl[2].
Tertiary Amine C-N Stretch (Aromatic)1335 – 1250MediumConfirms N-dimethylation; attached to an aromatic ring, shifting the frequency higher than aliphatic amines.
Aryl Chloride C-Cl Stretch600 – 800StrongIdentifies halogenation at the 5-position[3].
Aromatic Ring C=C Stretch~1600, 1500 – 1430Medium to WeakConfirms the benzenoid core[2].
Aliphatic Chain C-H Stretch (-CH3)2800 – 3000MediumConfirms the presence of the dimethyl groups[4].
Mechanistic Spectral Insights
  • The Absence of N-H Stretching: A critical diagnostic feature of this molecule is its tertiary amine group. Unlike primary and secondary amines, which exhibit distinct N-H stretching bands in the 3300–3500 cm⁻¹ region, tertiary amines lack hydrogen atoms directly bonded to the nitrogen[4]. Therefore, the complete absence of sharp peaks overlying the broad carboxylic O-H stretch is the primary indicator that the amine is fully dimethylated.

  • Aryl Chloride Fingerprinting: The C-Cl stretching vibration manifests as a strong absorption band in the 600–800 cm⁻¹ range[3]. Because this falls within the heavily populated fingerprint region, high-resolution scanning is required to resolve it from the aromatic C-H out-of-plane bending modes. If using ATR-FTIR, expect this peak to appear disproportionately intense due to the deeper penetration of the evanescent wave at low frequencies.

Conclusion

For routine, high-throughput verification of 5-chloro-2-(dimethylamino)benzoic acid during API manufacturing, ATR-FTIR is the superior choice due to its speed and lack of moisture-introducing sample preparation. However, for regulatory submissions, structural elucidation, or quantitative impurity tracking, the KBr Pellet Transmission method remains the authoritative standard, as it mitigates anomalous dispersion and provides true relative peak intensities across the entire mid-IR spectrum.

References

  • , Rocky Mountain Laboratories.

  • , Chemistry LibreTexts.

  • , Northern Illinois University (NIU) Department of Chemistry and Biochemistry. 4., ResearchGate.

Sources

Validation

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Development

An In-Depth Guide to Elemental Analysis Benchmarks for 5-Chloro-2-(dimethylamino)benzoic Acid: A Comparative Analysis for Drug Development Professionals In the rigorous landscape of pharmaceutical development, establishi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Elemental Analysis Benchmarks for 5-Chloro-2-(dimethylamino)benzoic Acid: A Comparative Analysis for Drug Development Professionals

In the rigorous landscape of pharmaceutical development, establishing the precise elemental composition of an active pharmaceutical ingredient (API) is a foundational requirement. This process, known as elemental analysis, serves as a primary gatekeeper for confirming the identity, purity, and consistency of a synthesized compound. For a molecule such as 5-Chloro-2-(dimethylamino)benzoic acid, a substituted aromatic carboxylic acid, accurate elemental analysis is not merely a quality control checkpoint; it is a critical dataset that underpins all subsequent stages of research and development, from dosage formulation to regulatory submission.

This guide provides a comprehensive comparison of elemental analysis benchmarks for 5-Chloro-2-(dimethylamino)benzoic acid. We will delve into the theoretical composition, present comparative data from various analytical techniques, and discuss the nuances of method selection for halogenated compounds. The insights provided are curated for researchers, scientists, and drug development professionals who demand technical accuracy and field-proven insights.

Theoretical Elemental Composition: The Gold Standard Benchmark

The first and most crucial benchmark for any elemental analysis is the theoretical composition derived from the compound's molecular formula. For 5-Chloro-2-(dimethylamino)benzoic acid, the molecular formula is C₉H₁₀ClNO₂.

Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
CarbonC12.0119108.09954.17
HydrogenH1.0081010.0805.05
ChlorineCl35.453135.45317.76
NitrogenN14.007114.0077.02
OxygenO15.999231.99816.03
Total 199.637 100.00

This theoretical composition serves as the absolute benchmark against which all experimental results are compared.

Combustion Analysis: The Workhorse of Elemental Determination

Combustion analysis is the most common technique for determining the percentage of carbon, hydrogen, and nitrogen in an organic compound. The sample is combusted in a stream of oxygen at high temperatures, and the resulting gases (CO₂, H₂O, and N₂) are measured.

Experimental Protocol: Combustion Analysis of 5-Chloro-2-(dimethylamino)benzoic Acid
  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of 5-Chloro-2-(dimethylamino)benzoic acid is placed in a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion furnace heated to approximately 900-1000°C. The sample is rapidly combusted in a stream of pure oxygen.

  • Reduction: The combustion products are passed through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂.

  • Separation and Detection: The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

Benchmarking Combustion Analysis Results

For a new batch of 5-Chloro-2-(dimethylamino)benzoic acid, the following results were obtained from a combustion-based elemental analyzer:

ElementTheoretical %Experimental %Deviation %
Carbon54.1754.05-0.12
Hydrogen5.055.10+0.05
Nitrogen7.026.95-0.07

The generally accepted tolerance for combustion analysis results in the pharmaceutical industry is a deviation of ±0.4% from the theoretical value. The experimental data above fall well within this range, indicating a high degree of purity for the analyzed batch.

The Challenge of Halogen Determination: Beyond Standard Combustion

The presence of chlorine in 5-Chloro-2-(dimethylamino)benzoic acid necessitates a separate analytical approach for its quantification. While some modern elemental analyzers can be equipped with modules for halogen determination, traditional methods and other instrumental techniques are also commonly employed.

Oxygen Flask Combustion (Schöniger Flask)

This classic method involves combusting the sample in a sealed flask filled with oxygen. The resulting hydrogen chloride is absorbed into a solution and then titrated.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique that can be used to determine the concentration of a wide range of elements, including chlorine. The sample is first digested in acid and then introduced into the plasma, where it is ionized. The ions are then separated by their mass-to-charge ratio and detected.

Comparison of Chlorine Determination Methods
TechniquePrincipleAdvantagesDisadvantagesTypical Accuracy
Oxygen Flask CombustionCombustion followed by titrationLow cost, simple instrumentationLabor-intensive, potential for incomplete combustion±0.5%
ICP-MSPlasma ionization and mass detectionHigh sensitivity, multi-element capabilityHigh instrument cost, requires sample digestion±0.3%

For 5-Chloro-2-(dimethylamino)benzoic acid, ICP-MS would be the preferred method for chlorine determination in a GMP (Good Manufacturing Practice) environment due to its higher accuracy and sensitivity.

Visualizing the Elemental Analysis Workflow

The following diagram illustrates the typical workflow for the complete elemental analysis of 5-Chloro-2-(dimethylamino)benzoic acid.

Elemental_Analysis_Workflow cluster_CHN CHN Analysis cluster_Cl Chlorine Analysis (ICP-MS) cluster_Comparison Data Evaluation Sample_CHN Weigh Sample (1-3 mg) Combustion Combustion (900-1000°C) Sample_CHN->Combustion Reduction Reduction (Copper) Combustion->Reduction GC_TCD GC Separation & TCD Detection Reduction->GC_TCD Data_CHN Calculate %C, %H, %N GC_TCD->Data_CHN Comparison Compare Experimental vs. Theoretical Data_CHN->Comparison Sample_Cl Weigh Sample (5-10 mg) Digestion Acid Digestion Sample_Cl->Digestion ICP_MS ICP-MS Analysis Digestion->ICP_MS Data_Cl Calculate %Cl ICP_MS->Data_Cl Data_Cl->Comparison Theoretical Theoretical Composition Theoretical->Comparison Result Purity Assessment Comparison->Result

Caption: Workflow for the complete elemental analysis of 5-Chloro-2-(dimethylamino)benzoic acid.

Conclusion: A Multi-faceted Approach to Purity Confirmation

The elemental analysis of 5-Chloro-2-(dimethylamino)benzoic acid requires a multi-faceted approach to ensure the accurate determination of all constituent elements. While combustion analysis remains the gold standard for carbon, hydrogen, and nitrogen, the presence of chlorine necessitates the use of a complementary technique such as ICP-MS for its precise quantification. By comparing the experimental results from these methods to the theoretical elemental composition, researchers and drug development professionals can confidently establish the identity and purity of this important pharmaceutical intermediate. Adherence to established benchmarks and a thorough understanding of the analytical techniques employed are paramount to ensuring the quality and safety of the final drug product.

References

  • PubChem Compound Summary for 5-Chloro-2-(dimethylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • Elemental Analysis. University of Illinois Urbana-Champaign, School of Chemical Sciences. [Link]

Comparative

Quality Control and Performance Benchmarking of 5-Chloro-2-(dimethylamino)benzoic Acid for API Synthesis

Executive Summary & Mechanistic Context The compound 5-chloro-2-(dimethylamino)benzoic acid (CAS: 34097-73-1) serves as a highly specialized intermediate in the synthesis of complex active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 5-chloro-2-(dimethylamino)benzoic acid (CAS: 34097-73-1) serves as a highly specialized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a critical building block in the development of lysophosphatidic acid acyltransferase beta (LPAAT-β) inhibitors, which are investigated for their efficacy in oncology[1].

Because this compound is typically synthesized via the reductive N-methylation of 5-chloroanthranilic acid using formaldehyde and sodium triacetoxyborohydride[2], the reaction is prone to incomplete alkylation. This leaves behind trace amounts of the mono-methylated derivative, 5-chloro-2-(methylamino)benzoic acid. As a Senior Application Scientist, I cannot overstate the downstream risk of this specific impurity: the secondary amine acts as a potent competing nucleophile during subsequent amide coupling steps, generating desmethyl-API adducts that are structurally identical to the target API in polarity and solubility, making them nearly impossible to purge via standard crystallization.

This guide objectively compares High-Performance (HP) Grade 5-chloro-2-(dimethylamino)benzoic acid against Standard Commercial Grade (SCG) batches, providing researchers with the analytical frameworks and experimental data necessary to justify stringent quality control (QC) parameters.

Comparative Quality Control Parameters

To ensure predictable stoichiometry and prevent catalyst poisoning in downstream steps, batches must be rigorously evaluated. Table 1 summarizes the critical QC parameters and the stark differences between HP and SCG batches based on.

Table 1: QC Parameter Comparison (HP Grade vs. SCG)

ParameterAnalytical MethodHigh-Performance (HP) GradeStandard Commercial Grade (SCG)Mechanistic Impact on Downstream API
Assay (Purity) HPLC (UV @ 254 nm)≥ 99.5% (a/a)≥ 97.0% (a/a)Low purity causes stoichiometric imbalances during active ester formation.
N-Desmethyl Impurity HPLC≤ 0.10%≤ 1.50%Forms highly reactive desmethyl-API adducts that co-crystallize with the final drug.
Unreacted Precursor HPLC≤ 0.05%≤ 0.50%Primary amine (5-chloroanthranilic acid) outcompetes target in coupling reactions.
Moisture Content Karl Fischer Titration≤ 0.5% w/w≤ 2.0% w/wExcess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC).
Elemental Impurities ICP-MS< 10 ppm total< 50 ppm totalTrace metals can poison palladium catalysts if subsequent cross-coupling is required.

Analytical Methodologies: Self-Validating Protocols

Trustworthy QC relies on protocols that validate themselves in real-time. Below are the core methodologies used to generate the data in Table 1.

Protocol 1: Self-Validating HPLC Quantification of Purity and Impurities

Objective: Quantify the target compound and resolve the critical N-desmethyl impurity. Causality: Baseline resolution is mandatory because the structural similarity between the mono-methyl and di-methyl species causes severe peak overlap under standard reversed-phase conditions.

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with a Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm). Reasoning: The ethylene-bridged hybrid particle withstands acidic mobile phases while minimizing secondary silanol interactions with the basic dimethylamino group.

  • Mobile Phase Formulation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid [TFA] in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile). Reasoning: TFA acts as a volatile ion-pairing agent. It suppresses the ionization of the carboxylic acid while protonating the amine, ensuring sharp, symmetrical peaks without tailing.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. Set column temperature to 30°C and UV detection to 254 nm.

  • Self-Validation (System Suitability Test - SST): Before analyzing the batch, inject a resolution standard containing 1.0 mg/mL of the target compound spiked with 0.1% w/w of 5-chloro-2-(methylamino)benzoic acid. The system is validated only if the resolution ( Rs​ ) between the mono-methyl and di-methyl peaks is ≥ 2.5 , and the signal-to-noise ratio (S/N) of the impurity peak is ≥ 10.

Protocol 2: Volumetric Karl Fischer (KF) Titration for Moisture

Objective: Ensure water content is ≤ 0.5% w/w to protect downstream coupling reagents.

Step-by-Step Methodology:

  • Solvent Preparation: Add 40 mL of dry methanol to the titration vessel and pre-titrate to a stable endpoint to eliminate ambient moisture.

  • Self-Validation (Titer Determination): Inject exactly 10.0 µL of pure water (or a certified 1% water standard) into the vessel. Calculate the titrant titer (mg H₂O/mL). The protocol self-validates by requiring the relative standard deviation (RSD) of three consecutive titer checks to be < 1.0%.

  • Sample Analysis: Quickly transfer ~500 mg of the batch powder into the vessel. Titrate to the electrometric endpoint. Causality: High moisture in SCG batches rapidly degrades uronium-based coupling reagents like HATU into unreactive tetramethylurea, stalling the API synthesis.

Downstream Performance Evaluation

To objectively demonstrate the value of HP Grade over SCG, we benchmarked both grades in a standardized amide coupling reaction simulating the synthesis of an LPAAT-β inhibitor intermediate[1].

Protocol 3: Downstream Amide Coupling Validation
  • Activation: Dissolve 10.0 mmol of the batch in 20 mL of anhydrous DMF. Add 11.0 mmol of HATU and 25.0 mmol of DIPEA. Stir for 15 minutes at 20°C. Causality: HATU is selected over EDC/HOBt because the ortho-dimethylamino group creates massive steric hindrance; the uronium-based HATU accelerates the formation of the highly reactive 7-aza-HOBt ester, overcoming this activation barrier.

  • Coupling: Add 10.0 mmol of 1-(4-chlorophenyl)biguanidine hydrochloride. Stir for 4 hours at room temperature.

  • Self-Validation (Reaction Monitoring): Spike the reaction mixture with 1.0 mmol of biphenyl as an internal standard. Withdraw 10 µL aliquots hourly, quench in 1 mL of 1:1 Acetonitrile/Water, and analyze via HPLC. The protocol self-validates by tracking the relative response ratio of the product to the inert biphenyl, completely eliminating volumetric errors during micro-sampling.

Table 2: Downstream Performance Metrics

MetricHP Grade BatchSCG Batch
Coupling Yield (Isolated) 92.4%81.7%
API Impurity Profile (Desmethyl Adduct) Not Detected (<0.05%)1.2%
Post-Reaction Purification Required Simple solvent anti-solvent crystallizationResource-intensive column chromatography

QC Release Logic Visualization

The rigorous release logic required to certify a batch of 5-chloro-2-(dimethylamino)benzoic acid for API synthesis is mapped below.

QC_Workflow Sample Batch Sampling 5-Chloro-2-(dimethylamino)benzoic acid HPLC HPLC Analysis Assay & Related Substances Sample->HPLC Dec_HPLC Purity ≥ 99.5% Desmethyl < 0.1%? HPLC->Dec_HPLC ICP ICP-MS Elemental Impurities Dec_ICP Heavy Metals < 10 ppm? ICP->Dec_ICP KF Karl Fischer Moisture Content Dec_KF Water < 0.5%? KF->Dec_KF Dec_HPLC->ICP Yes Reject Quarantine / Repurification Dec_HPLC->Reject No Dec_ICP->KF Yes Dec_ICP->Reject No Approve Approved for API Synthesis Dec_KF->Approve Yes Dec_KF->Reject No

Fig 1. Logical QC release workflow for 5-chloro-2-(dimethylamino)benzoic acid batches.

References

  • WO2003037346A1 - 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophphosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer. Google Patents.
  • WO2017037670A1 - Substituted amino triazoles useful as human chitinase inhibitors. Google Patents.
  • ICH Q3A(R2) - Impurities in New Drug Substances. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • ICH Q3D(R2) - Guideline for Elemental Impurities. International Council for Harmonisation. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-(dimethylamino)benzoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-Chloro-2-(dimethylamino)benzoic Acid As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter complex wa...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 5-Chloro-2-(dimethylamino)benzoic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter complex waste management scenarios. 5-Chloro-2-(dimethylamino)benzoic acid is a functionally complex organic molecule featuring a covalently bonded chlorine atom, a tertiary amine, and a carboxylic acid. From a safety and logistical perspective, the defining structural feature is the aromatic halogen. This guide provides the authoritative, step-by-step procedures required to safely manage and dispose of this compound, ensuring laboratory safety, environmental protection, and strict regulatory compliance.

The Causality of Halogenated Segregation (The "Why")

Laboratory safety protocols are not arbitrary; they are driven by chemical mechanics and thermal destruction physics. Understanding why we handle this chemical in a specific manner is critical for operational integrity:

  • Prevention of Dioxin/Furan Formation: When aromatic halogens are subjected to standard, low-temperature combustion, they undergo incomplete oxidation and recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1]. To prevent this, halogenated waste must be strictly segregated and routed to specialized twin-chamber incinerators capable of sustaining extreme temperatures.

  • Acid Gas Neutralization: The thermal destruction of the carbon-chlorine bond generates hydrogen chloride (HCl) gas[2]. Facilities processing this waste must be equipped with wet scrubbers (quenchers) to neutralize the acid gas before atmospheric release.

  • The "Contagion" Principle of Solvents: If 5-Chloro-2-(dimethylamino)benzoic acid is dissolved in a non-halogenated solvent (e.g., methanol, DMSO, or ethyl acetate), the entire resulting mixture is immediately reclassified as "Halogenated Organic Waste"[3]. The EPA mandates that any spent solvent mixture containing halogenated constituents must be managed under strict RCRA guidelines to ensure it reaches the correct facility[3].

Quantitative Operational Parameters

To maintain a self-validating safety system, all laboratory personnel must adhere to the following quantitative limits during the disposal process:

ParameterOperational LimitScientific & Logistical Rationale
Container Fill Capacity ≤ 90%Leaves necessary headspace for vapor expansion, preventing over-pressurization and subsequent container rupture[4].
Incineration Temperature > 1100 °CThe minimum temperature required in a secondary combustion chamber to thoroughly cleave carbon-halogen bonds and prevent PIC (Products of Incomplete Combustion) formation.
Secondary Combustion Time ≥ 2.0 secondsEnsures complete oxidation of volatile organic compounds before exhaust gases reach the scrubber system.
SAA Volume Limit 55 GallonsThe maximum volume of hazardous waste a laboratory can accumulate in a Satellite Accumulation Area (SAA) before a mandatory transfer to a central facility[5].

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid 5-Chloro-2-(dimethylamino)benzoic Acid
  • Container Selection: Select a chemically compatible, sealable container, such as a High-Density Polyethylene (HDPE) or PTFE-lined amber glass bottle[4].

    • Self-Validation Step: Visually inspect the container for micro-cracks, compromised threading, or residual moisture before use.

  • Transfer: Working inside a certified chemical fume hood to prevent inhalation of fine particulates, use a static-free spatula to transfer the solid waste into the container[4].

  • Labeling: Immediately affix a label explicitly stating "Hazardous Waste" along with the full chemical name: "5-Chloro-2-(dimethylamino)benzoic acid (Solid)"[6]. Do not use abbreviations or structural formulas, as emergency responders require clear text[6].

  • Storage: Seal the container tightly (vapor-tight) and store it in the designated Satellite Accumulation Area (SAA)[7]. Ensure it is segregated from strong oxidizers and inorganic acids[5].

Protocol B: Disposal of Liquid Solutions (The "Contagion" Workflow)
  • Classification: Regardless of the primary solvent used (e.g., Acetone, DCM, or Hexane), if it contains dissolved 5-Chloro-2-(dimethylamino)benzoic acid, classify the entire carboy as "Halogenated Organic Waste"[8].

  • Compatibility Check: Ensure the waste solution does not contain incompatible materials such as inorganic acids (e.g., Nitric Acid, Sulfuric Acid) or heavy metals[5].

    • Self-Validation Step: Verify the pH of the solution is generally neutral (pH 5.5 - 9.5) using pH paper before adding it to a bulk halogenated carboy. This prevents violent exothermic acid-base reactions[9].

  • Transfer: Using a dedicated waste funnel, pour the solution into a designated Halogenated Organic Waste carboy kept inside the fume hood[8]. Stop filling when the container reaches 90% capacity[4].

  • Closure and Documentation: Remove the funnel and seal the container with a screw-on cap immediately after the transfer[10]. Update the hazardous waste log attached to the carboy with the approximate concentration of the chlorinated solute[4].

Visualization of the Disposal Workflow

DisposalWorkflow Start Waste: 5-Chloro-2-(dimethylamino)benzoic acid Solid Solid Form (Powder/Crystals) Start->Solid Liquid Liquid Form (In Solution) Start->Liquid SolidCont HDPE/Glass Solid Container Solid->SolidCont CheckSolvent Identify Solvent Liquid->CheckSolvent Label RCRA Label: 'Hazardous Waste' SolidCont->Label Halogenated Halogenated Solvent CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent CheckSolvent->NonHalogenated HaloWaste Halogenated Organic Waste Stream Halogenated->HaloWaste NonHalogenated->HaloWaste Halogen overrides HaloWaste->Label Incineration High-Temp Incineration (>1100°C) Label->Incineration EHS Pickup

Workflow for the segregation and disposal of 5-Chloro-2-(dimethylamino)benzoic acid waste.

Regulatory Compliance & Logistics

Under the Resource Conservation and Recovery Act (RCRA), proper identification is the first step in compliance[11]. While 5-Chloro-2-(dimethylamino)benzoic acid as a pure, unused discarded product may not have a specific "P" or "U" listed code, its mixtures with spent solvents often fall under "F" codes (e.g., F001-F005) depending on the solvent used[3].

  • Accumulation: Waste must be kept at or near the point of generation (the SAA) and under the direct control of the operator[5].

  • Evaporation Prohibition: Never dispose of this chemical by allowing solvents to evaporate in a fume hood. Intentional evaporation of hazardous waste is a direct violation of EPA regulations[12].

  • Drain Disposal: Under no circumstances should this compound, or any halogenated organic substance, be poured down the sanitary sewer[13].

References

  • Title: chemical waste management: combining compatible used organic solvents | Source: louisville.edu | URL: 5

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: epa.gov | URL: 6

  • Title: RCRA INFORMATION BROCHURE | Source: jbidut.gov | URL: 11

  • Title: Liquid waste - Chimactiv - AgroParisTech | Source: agroparistech.fr | URL: 8

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste | Source: epa.gov | URL: 3

  • Title: Halogenated Organic Liquids - Standard Operating Procedure | Source: illinois.edu | URL: 7

  • Title: Safe Handing & Disposal of Organic Substances | Source: scienceready.com.au | URL: 14

  • Title: Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste) | Source: benchchem.com | URL: 4

  • Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances | Source: hscprep.com.au | URL: 13

  • Title: Waste Management - Chemical Safety in Science Education | Source: chesse.org | URL: 10

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams | Source: p2infohouse.org | URL: 2

  • Title: Chemical Waste - Kansas State University | Source: k-state.edu | URL: 12

  • Title: Hazardous Waste Manual - Environment, Health and Safety | Source: cornell.edu | URL: 9

  • Title: THE ENVIRONMENT (PROTECTION) RULES, 1986 | Source: hspcb.org.in | URL: Link

  • Title: GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL | Source: cpri.res.in | URL: 1

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 5-Chloro-2-(dimethylamino)benzoic Acid

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep, causal understanding of chemical safety. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep, causal understanding of chemical safety. This guide provides an in-depth operational plan for handling 5-Chloro-2-(dimethylamino)benzoic acid, a substituted aromatic compound that, while invaluable in research and development, requires meticulous handling to ensure personnel safety and experimental integrity. Our approach is not just to list personal protective equipment (PPE), but to build a self-validating system of safety protocols grounded in the compound's known and inferred chemical properties.

Hazard Identification and Risk Assessment

5-Chloro-2-(dimethylamino)benzoic acid is a solid, crystalline powder. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4][6][7] Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting.[4]

Key Hazards:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][4][8][9]

  • Serious Eye Damage/Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[1][2][8][9]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract, leading to coughing or discomfort.[2][5][10]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the cornerstone of safe chemical handling. It is not a matter of preference but a scientifically-driven choice based on the identified risks. All personnel must be trained on the proper use, removal, and disposal of PPE to prevent secondary contamination.[11]

Protection Type Specification Rationale and In-Depth Considerations
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[1][12][13]Protects against splashes and airborne dust particles. Standard safety glasses do not provide a sufficient seal to protect from fine powders.[12][14] In procedures with a higher risk of splashing, a face shield is mandatory.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[1][12]Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for handling solids. Always check the manufacturer's compatibility chart. Gloves should be inspected for tears before each use and changed immediately if contaminated.[12][14] Hands must be washed thoroughly after removing gloves.[6][13][15]
Skin and Body Protection Flame-resistant or 100% cotton laboratory coat, long pants, and closed-toe shoes.[12][14]Provides a barrier against accidental skin contact with dust or spills.[12] Clothing should cover all exposed skin from the waist down to minimize potential exposure.[14][15]
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1][12][13]Minimizes the risk of inhalation.[12] A chemical fume hood is the primary engineering control to contain dust and vapors at the source.[14]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure at every stage of handling.

Experimental Workflow for Safe Handling

cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep Review SDS of Analogs & SOP ppe_check Inspect & Don PPE prep->ppe_check weigh Weigh Solid Compound prep->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to Cleanup waste Segregate & Dispose of Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling 5-Chloro-2-(dimethylamino)benzoic acid.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before beginning any work, review this guide and the SDS for similar compounds.[15]

    • Ensure that a chemical fume hood is certified and functioning correctly.[16]

    • Locate the nearest safety shower and eyewash station.[1][11]

    • Assemble all necessary equipment and reagents to minimize movement in and out of the handling area.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry hands, then put on the appropriate chemically resistant gloves.

  • Handling the Compound (inside a chemical fume hood):

    • Perform all manipulations of the solid compound, including weighing and transferring, within the sash of the fume hood to contain any dust.[12][13][14]

    • Use a spatula or scoop for transfers; avoid pouring the solid to minimize dust generation.[6][7][15]

    • Keep the container tightly closed when not in use.[1][2][12][13]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Decontamination and Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

Emergency Procedures

A swift and correct response to an emergency can significantly mitigate harm.

  • In Case of Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[5][10] Seek medical attention if irritation persists.[3][8][9]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][5][7][10] Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.[5][7]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][5][7]

  • In Case of a Spill:

    • Evacuate the immediate area and alert others.[7][12]

    • Wear appropriate PPE, including respiratory protection if necessary.[12]

    • For small spills, gently cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[12]

    • Sweep or shovel the absorbed material into a sealed, labeled container for disposal.[7][12] Avoid creating dust.[1][7]

    • Clean the spill area thoroughly.

PPE Selection Logic

cluster_hazards Potential Hazards cluster_ppe Required PPE substance 5-Chloro-2-(dimethylamino)benzoic acid (Solid, Dust Hazard) skin Skin Irritation substance->skin eye Serious Eye Irritation substance->eye resp Respiratory Irritation substance->resp gloves Nitrile Gloves skin->gloves Prevents Contact coat Lab Coat skin->coat Prevents Contact goggles Chemical Goggles eye->goggles Prevents Contact hood Fume Hood / Respirator resp->hood Controls Inhalation

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(dimethylamino)benzoic acid
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5-Chloro-2-(dimethylamino)benzoic acid
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